Structural Elucidation and Crystallographic Analysis of Cobaltous Iodide Hexahydrate (CoI2·6H2O)
In the realm of coordination chemistry and solid-state materials, cobaltous iodide hexahydrate (CoI2·6H2O) represents a fascinating intersection of crystallographic symmetry and environmental sensitivity. As a foundation...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of coordination chemistry and solid-state materials, cobaltous iodide hexahydrate (CoI2·6H2O) represents a fascinating intersection of crystallographic symmetry and environmental sensitivity. As a foundational precursor in metallopharmaceutical synthesis and advanced catalytic frameworks, understanding its structural nuances is not merely an academic exercise—it is a prerequisite for downstream application. This technical guide provides an in-depth analysis of the compound's crystal architecture, physicochemical profile, and the rigorous, self-validating methodologies required for its synthesis and characterization.
The structural foundation of cobalt(II) iodide hexahydrate is defined by its hexagonal crystal system, crystallizing in the
P3ˉ1m
(
D3d1
) space group[1]. The unit cell parameters are established as
a=7.26
Å and
c=4.79
Å, with exactly one formula unit per unit cell (
Z=1
)[1].
At the core of this architecture is the cobalt(II) metal center, which adopts a high-spin octahedral coordination geometry. It is entirely coordinated by six water molecules, forming the discrete
[Co(H2O)6]2+
complex cation in the solid state[2]. The iodide anions do not coordinate directly to the metal center; instead, they reside in the outer coordination sphere. These counterions stabilize the lattice through an extensive network of hydrogen bonds with the coordinated aquo ligands, a structural feature that dictates both the geometry and the environmental vulnerability of the crystal.
Table 1: Crystallographic Parameters of CoI2·6H2O
Parameter
Value
Chemical Formula
CoI₂·6H₂O
Crystal System
Hexagonal
Space Group
P3ˉ1m
(
D3d1
)
Lattice Constant a
7.26 Å
Lattice Constant c
4.79 Å
Molecules per Unit Cell (Z)
1
Coordination Geometry
Octahedral
[Co(H2O)6]2+
Physicochemical Profile and Stability Dynamics
Macroscopically, CoI2·6H2O manifests as dark red hexagonal prisms[3]. It possesses a density of 2.90 g/cm³ and exhibits high aqueous solubility, yielding a characteristic red solution at low temperatures that transitions to olive green upon heating[4][5].
However, the compound's utility is heavily dictated by its environmental lability. When exposed to ambient light and atmospheric oxygen, the crystal undergoes a rapid degradation pathway characterized by the oxidation of iodide ions to elemental iodine, accompanied by the efflorescence of the hydration sphere. Furthermore, thermal stress induces dehydration, with the compound decomposing and losing its six water molecules at approximately 130 °C[4][5].
Table 2: Physicochemical Properties
Property
Value
Molecular Weight
420.81 g/mol
Appearance
Dark red hexagonal prisms
Density
2.90 g/cm³
Thermal Stability
Decomposes at ~130 °C (loses 6H₂O)
Solubility
Highly soluble in H₂O
Environmental Sensitivity
Hygroscopic; loses iodine upon light/air exposure
Experimental Methodology: Synthesis and Crystal Growth
To obtain diffraction-quality single crystals, the synthetic workflow must be meticulously controlled to preempt oxidative and thermal degradation.
Step-by-Step Synthesis Protocol:
Reactant Mixing: React high-purity cobalt(II) carbonate with stoichiometric aqueous hydroiodic acid (HI) under a continuous argon purge.
Causality: The inert atmosphere is non-negotiable; it prevents the premature oxidation of
I−
to
I2
and the potential oxidation of Co(II) to Co(III).
Concentration: Subject the resulting solution to controlled evaporation at 40–50 °C.
Causality: Maintaining the temperature strictly below the 130 °C decomposition threshold prevents the formation of the anhydrous phase[5].
Crystallization: Transfer the concentrated liquor to a light-proof desiccator and allow it to cool slowly to room temperature.
Causality: The exclusion of photons suppresses the photochemical oxidation pathway, ensuring the precipitation of phase-pure, dark red CoI2·6H2O prisms.
Fig 1: Controlled synthesis pathway of CoI2·6H2O emphasizing degradation prevention.
The structural elucidation of CoI2·6H2O requires a self-validating SC-XRD protocol designed specifically to mitigate its hygroscopic and light-sensitive nature.
Step-by-Step SC-XRD Workflow:
Crystal Mounting and Isolation: Select a suitable single crystal under a polarizing microscope and immediately submerge it in Paratone-N oil before mounting it on a MiTeGen cryoloop.
Causality: The oil provides a robust kinetic barrier against atmospheric oxygen and prevents the efflorescence of the hexahydrate lattice during the transfer process.
Cryocooling: Rapidly transfer the loop to the goniometer and plunge-cool the crystal to 100 K using a liquid nitrogen cold stream.
Causality: Cryocooling serves a dual purpose: it minimizes the thermal displacement parameters of the lighter oxygen and hydrogen atoms (enhancing resolution) and halts any X-ray-induced radical degradation pathways.
Data Collection: Irradiate the crystal using Mo Kα radiation (
λ=0.71073
Å). Collect a highly redundant sphere of data using continuous
ω
and
ϕ
scans.
Data Reduction and Absorption Correction: Integrate the diffraction frames and apply a rigorous multi-scan absorption correction (e.g., SADABS).
Causality: Iodide is a heavy, highly absorbing element. Failing to correct for absorption will introduce severe systematic errors, manifesting as spurious electron density peaks near the heavy atoms, which compromises the trustworthiness of the final model.
Structure Solution and Self-Validation: Solve the structure using intrinsic phasing. Refine the model using full-matrix least-squares on
F2
.
Self-Validation: The protocol is validated by inspecting the final R-factors (
R1<0.05
,
wR2<0.15
) and ensuring the maximum residual electron density in the difference Fourier map is physically meaningful (e.g.,
<1.0 e/A˚3
, located near the iodine atoms, not in the solvent voids).
Fig 2: Step-by-step SC-XRD workflow for environmentally sensitive CoI2·6H2O crystals.
Implications for Drug Development and Materials Science
Understanding the exact coordination environment of Co(II) is highly relevant for modern pharmaceutical research. Co(II) complexes are increasingly investigated for their metallopharmaceutical properties, including antibacterial, antifungal, and anticancer activities. Because the
[Co(H2O)6]2+
center in CoI2·6H2O features highly labile aquo ligands, this compound serves as an ideal, highly soluble starting material. By leveraging the principles of ligand substitution, drug development professionals can systematically replace the water molecules with bioactive organic chelators to synthesize novel, targeted Active Pharmaceutical Ingredients (APIs).
Solubility of cobaltous iodide hexahydrate in non-aqueous solvents
An In-depth Technical Guide to the Solubility of Cobaltous Iodide Hexahydrate in Non-Aqueous Solvents Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of Cobaltous Iodide Hexahydrate in Non-Aqueous Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the solubility characteristics of cobaltous iodide hexahydrate (CoI₂·6H₂O) in various non-aqueous solvent systems. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data reporting to explore the fundamental chemical principles governing the dissolution process. We will delve into the critical role of ligand exchange, solvent polarity, and coordination chemistry, which collectively dictate the solubility and manifest as distinct solvatochromic behavior. This guide presents a robust, field-proven experimental protocol for accurately determining solubility, emphasizing techniques necessary for handling hygroscopic materials. The insights contained herein are intended to empower scientists to predict solubility, control solution properties, and effectively utilize cobalt (II) iodide in diverse applications, from catalysis to materials synthesis.
Core Physicochemical Characteristics of Cobaltous Iodide Hexahydrate
Cobaltous iodide hexahydrate is an inorganic salt that serves as a common source of cobalt (II) ions in chemical synthesis. Its behavior in solution is intrinsically linked to its solid-state structure and properties. The compound exists as red, hexagonal crystals and is notably hygroscopic, readily absorbing moisture from the atmosphere.[1][2][3]
Structurally, the solid is more accurately described as trans-[Co(H₂O)₄I₂]·2H₂O, but in aqueous solution, it forms the hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺, with separate iodide ions.[1][4] This distinction is crucial, as the dissolution process in non-aqueous solvents often involves the interaction of the solvent with this pre-existing hydration sphere. The compound dehydrates upon heating to 130°C, yielding the anhydrous form.[1][2][5]
The Chemistry of Dissolution: Ligand Exchange and Solvatochromism
The solubility of CoI₂·6H₂O in organic solvents is not a simple dissolution of ions. It is a dynamic process governed by ligand exchange reactions at the cobalt center. The solvent molecules compete with and can displace the coordinated water molecules and even the iodide ions, leading to the formation of new complex species. This change in the coordination environment of the Co²⁺ ion is responsible for the dramatic color changes observed, a phenomenon known as solvatochromism.[7]
The fundamental principle is an equilibrium between different coordination geometries, primarily octahedral and tetrahedral.
Octahedral [Co(L)₆]²⁺ Complexes: These species, where 'L' is a coordinating ligand (like water or another solvent), are typically pink or red. The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is the classic example.[7][8] In polar protic solvents that are strong Lewis bases, the solvent molecules may replace the water ligands to form similar pink, octahedral complexes.
Tetrahedral [CoI₂L₂] Complexes: These species are characteristically an intense blue.[1][2] Their formation is favored in solvents that are less effective at coordinating than water or when the iodide ion concentration is effectively high. The lower steric hindrance and the change in ligand field strength contribute to this structural preference.
The choice of solvent directly influences this equilibrium. In general, polar solvents are required to dissolve the ionic salt.[3] However, the nature of that polarity (protic vs. aprotic) and the coordinating ability of the solvent molecule determine the final complex formed and thus the observed solubility and color.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Applications Driven by Non-Aqueous Solubility
The ability to dissolve cobalt (II) iodide in organic media is critical for several applications:
Homogeneous Catalysis: As a catalyst, CoI₂ can be used in organic reactions like carbonylations and for synthesizing terpenoids. [1][2]Dissolving it in the reaction solvent ensures it is available to participate in the catalytic cycle.
Moisture Detection: The pronounced color shift between the hydrated (pink) and anhydrous/tetrahedral (blue) forms is the basis for its use as a qualitative indicator for the presence of water in organic solvents.
[1][4][9]* Materials Synthesis: It serves as a soluble precursor for the synthesis of other cobalt compounds and materials, including coordination polymers and single-ion magnets.
[3][10]
Conclusion
The solubility of cobaltous iodide hexahydrate in non-aqueous solvents is a complex interplay of solvent polarity and coordination chemistry. The dissolution process is dominated by ligand exchange, leading to the formation of distinct octahedral (pink) or tetrahedral (blue) cobalt (II) complexes, which dictates both the extent of solubility and the solution's appearance. While soluble in polar solvents like alcohols, ketones, and ethers, its hygroscopic nature demands rigorous anhydrous techniques for any quantitative study. The validated shake-flask protocol provided here offers a reliable framework for researchers to obtain accurate solubility data, enabling greater control and innovation in the application of this versatile cobalt salt.
Gagnon, K. T., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
ChemicalBook. (2026, January 13). COBALT(II) IODIDE | 15238-00-3.
Gagnon, K. T., et al. (2012, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. Retrieved from [Link]
Wikipedia. (n.d.). Cobalt(II) iodide. Retrieved from [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
SciSpace. (2012). Thermodynamics Studies on the Solubility of Inorganic Salt in Organic Solvents: Application to KI in Organic Solvents and Water–Ethanol Mixtures. Retrieved from [Link]
MatWeb. (n.d.). Cobalt (II) Iodide Hexahydrate, CoI2-6H2O. Retrieved from [Link]
American Elements. (n.d.). Cobalt(II) Iodide Hexahydrate. Retrieved from [Link]
PubChem. (n.d.). Cobaltous iodide hexahydrate. Retrieved from [Link]
Filonenko, G. A., et al. (2021). Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties. Magnetochemistry. Retrieved from [Link]
University of California, Davis, Chemistry LibreTexts. (2024, November 23). Chemistry of Cobalt. Retrieved from [Link]
Cobalt Institute. (n.d.). Cobalt Uses. Retrieved from [Link]
Stanford Advanced Materials. (n.d.). Cobalt(II) Iodide Hexahydrate CAS #: 10026-19-4. Retrieved from [Link]
International Journal of Scientific Research and Engineering Development. (2020, April 17). Colorimetric Detection of Cobalt in Different Solvents by Using Their Solvatochromic Properties. Retrieved from [Link]
PubChem. (n.d.). Cobaltous iodide. Retrieved from [Link]
Anhydrous vs. hexahydrate form of cobaltous iodide properties
An In-depth Technical Guide to the Physicochemical and Functional Properties of Anhydrous vs. Hexahydrate Cobaltous Iodide Executive Summary Cobalt(II) iodide, a compound of significant interest in catalysis and material...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical and Functional Properties of Anhydrous vs. Hexahydrate Cobaltous Iodide
Executive Summary
Cobalt(II) iodide, a compound of significant interest in catalysis and materials science, exists primarily in two forms: the anhydrous (CoI₂) and the hexahydrate (CoI₂·6H₂O). The presence or absence of coordinated water molecules dramatically alters the compound's crystal structure, stability, solubility, and, most critically, its functional role in chemical applications. This guide provides an in-depth analysis of these two forms, offering a comparative study of their properties, detailed protocols for their synthesis and interconversion, and field-proven insights into their respective applications. We will explore the causality behind experimental choices, from synthesis to application, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to select, handle, and utilize the appropriate form of cobaltous iodide for their specific needs.
The Critical Role of Hydration: A Comparative Overview
The fundamental difference between the two forms lies in the coordination sphere of the cobalt(II) ion. In the hexahydrate, the cobalt center is coordinated by six water molecules, forming a distinct hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, with iodide ions acting as counter-ions.[1][2] This structure is responsible for its characteristic red crystalline appearance.[2] In contrast, the anhydrous form features direct cobalt-iodine bonds within a crystal lattice, leading to a starkly different material.[1][2] Anhydrous CoI₂ is itself polymorphic, existing as a black hexagonal α-form and a yellow β-form, both of which are highly hygroscopic and will readily absorb atmospheric moisture to form the green hydrate and eventually the red hexahydrate.[1][2][3] This intense affinity for water is not merely a physical characteristic but a key functional property, dictating its primary applications and handling requirements.
Physicochemical Properties: A Side-by-Side Analysis
The structural divergence between the anhydrous and hexahydrate forms gives rise to significant differences in their physical and chemical properties.
Crystal Structure and Polymorphism
Anhydrous Cobaltous Iodide (CoI₂): Adopts the cadmium halide crystal structure.[1][2] It exhibits two main polymorphs:
α-CoI₂: Black, hexagonal crystals. This is the more common and stable form.[1][3]
β-CoI₂: Yellow, crystalline powder. This form can be obtained by subliming the α-form under vacuum at 500 °C. It reverts to the α-form when heated to 400 °C.[1][2][3]
Cobaltous Iodide Hexahydrate (CoI₂·6H₂O): Consists of discrete [Co(H₂O)₆]²⁺ octahedral cations and I⁻ anions in a crystalline lattice.[1][2] This structure is typical of hydrated salts of first-row transition metals.
Comparative Physical Data
A summary of the core physical properties highlights the significant impact of hydration on the material.
Both forms are soluble in water, but their behavior in other solvents and the resulting solution colors differ, a phenomenon known as solvatochromism.[8]
Anhydrous CoI₂: Soluble in polar solvents like water and alcohols.[9] It is slightly soluble in acetone.[3][4] The high affinity for donor solvents can lead to the formation of solvated complexes, influencing solution color.
Hexahydrate CoI₂·6H₂O: Readily soluble in water, ethanol, acetone, chloroform, and ether.[2][3][7] The color of the solution is highly dependent on the solvent and temperature. For example, aqueous solutions are red below 20°C and turn green at higher temperatures, while solutions in ethanol and ether are blue.[2][3] This color change is due to shifts in the coordination equilibrium between the aquo complex [Co(H₂O)₆]²⁺ (pink/red) and iodo-complexes like [CoI₄]²⁻ (blue).
Synthesis, Handling, and Interconversion
The choice of synthesis method is dictated by the desired hydration state. Due to the extreme hygroscopicity of anhydrous CoI₂, rigorous control of atmospheric moisture is paramount during its synthesis and handling.[9][10]
Experimental Protocol: Synthesis of Cobaltous Iodide Hexahydrate (CoI₂·6H₂O)
This procedure is based on the acid-base reaction between a cobalt(II) source and hydroiodic acid.[1]
Objective: To synthesize the stable, crystalline hexahydrate form.
Methodology:
In a well-ventilated fume hood, add a stoichiometric amount of cobalt(II) oxide or cobalt(II) carbonate to a beaker containing hydroiodic acid (HI). The addition should be slow to control effervescence if using carbonate.
Gently heat and stir the mixture until the cobalt precursor has completely dissolved.
Slowly cool the resulting solution to room temperature, then place it in an ice bath to promote crystallization.
Collect the red crystals by vacuum filtration.
Wash the crystals sparingly with ice-cold deionized water and then with a small amount of cold ethanol.
Dry the crystals in a desiccator over a suitable drying agent (e.g., silica gel) at room temperature. Do not heat, as this will cause dehydration.
Self-Validation: The formation of characteristic red hexagonal crystals provides a strong visual confirmation of the hexahydrate product. Further validation can be achieved via Thermogravimetric Analysis (see Section 4.1).
Experimental Protocol: Synthesis and Dehydration to Anhydrous Cobaltous Iodide (CoI₂)
This protocol involves the direct reaction of the elements or dehydration of the hydrate under controlled conditions.[1][7]
Objective: To prepare the highly reactive, anhydrous form for use in catalysis or as a water indicator.
Methodology (Dehydration Route):
Place a known quantity of finely ground CoI₂·6H₂O in a porcelain boat.
Position the boat inside a tube furnace equipped with a flow of an inert gas (e.g., argon or nitrogen) to carry away the evolved water vapor.
Slowly heat the sample to 130-150 °C and hold at this temperature until water evolution ceases.[2][7] This step removes the bulk of the water.
For the highly pure α-form, the temperature can be further increased to 400-450 °C in a stream of hydrogen iodide (HI) gas.[7] This ensures complete dehydration and prevents oxidation.
Cool the furnace to room temperature under a continuous inert gas flow.
The resulting black α-CoI₂ powder must be immediately transferred and stored in a glovebox or a tightly sealed container under an inert atmosphere to prevent rehydration.
Causality: The inert gas flow is critical. Without it, the partial pressure of water vapor within the furnace would be high, preventing complete dehydration. Using HI gas at higher temperatures prevents the formation of cobalt oxides.
Visualization: Interconversion Pathway
The relationship between the anhydrous polymorphs and the hydrated form is primarily driven by temperature and the presence of water.
Caption: Interconversion pathways for cobaltous iodide forms.
Applications in Research and Development
The choice between anhydrous and hexahydrate CoI₂ is dictated entirely by the intended application.
Anhydrous CoI₂: A High-Performance Moisture Indicator and Catalyst
The reactivity of anhydrous CoI₂ is its defining feature.
Moisture Detection: Its most direct application is as an indicator for the presence of water in organic solvents.[1][3][6][7] The distinct color change from black (or yellow) to green upon exposure to moisture provides a clear visual cue.[1][2]
Catalysis in Organic Synthesis: Anhydrous CoI₂ is a versatile catalyst, particularly in cross-coupling reactions and carbonylations.[3][4][7][11] Its use is prominent in modern organic synthesis as a more sustainable and cost-effective alternative to noble metal catalysts like palladium.[11][12] In many catalytic systems, Co(II) is reduced in situ to a more active low-valent Co(I) or Co(0) species, which requires an anhydrous environment to prevent competitive coordination by water.[12]
The Iodide Ligand's Advantage in Catalysis
In reactions like the Kumada cross-coupling, CoI₂ often provides higher yields and selectivity compared to CoCl₂ or CoBr₂.[11] This enhanced reactivity can be attributed to several factors:
Weaker Co-I Bond: The cobalt-iodine bond is weaker and more polarizable than Co-Cl or Co-Br bonds, facilitating oxidative addition steps in the catalytic cycle.
Leaving Group Ability: Iodide is an excellent leaving group, which can accelerate reductive elimination steps.
Cooperative Effects: In some oxidative reactions, the iodide ion itself can participate in the mechanism, forming hypoiodite species that contribute to the overall transformation.[13]
Visualization: Catalytic Application Workflow
The following diagram illustrates a generalized workflow for employing anhydrous CoI₂ in a cross-coupling reaction, emphasizing the need for an inert atmosphere.
Caption: Workflow for a CoI₂-catalyzed cross-coupling reaction.
Hexahydrate CoI₂·6H₂O: A Stable Precursor
The primary role of the hexahydrate form is as a stable, easy-to-handle starting material.[1] It can be accurately weighed in the open air and used to prepare solutions where the presence of water is acceptable, or it can serve as the precursor for the in-situ or separate synthesis of the anhydrous form.[7]
Safety and Handling
Cobalt compounds are classified as hazardous.
Toxicity: Ingestion or inhalation can be harmful.[4][10] Chronic exposure may lead to a range of health issues, and cobalt is considered a possible carcinogen.[6][10]
Irritation: The compounds can cause skin and eye irritation.[4] Skin sensitization is also a risk.[6][10]
Handling: Always handle cobaltous iodide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When handling the anhydrous powder, take extra precautions to avoid creating and inhaling dust.
Storage: Store CoI₂·6H₂O in a tightly sealed container in a cool, dry place.[10] Anhydrous CoI₂ must be stored under an inert atmosphere (e.g., in a glovebox or a sealed ampoule) to maintain its integrity.[9][10]
Conclusion
The anhydrous and hexahydrate forms of cobaltous iodide are not interchangeable. The hexahydrate, CoI₂·6H₂O, is a stable, crystalline solid, best suited as a convenient starting material. In contrast, anhydrous CoI₂, a highly hygroscopic and reactive material, is the functionally active form in applications requiring water-free conditions, most notably in catalysis and as a moisture indicator. A thorough understanding of their distinct properties, coupled with rigorous adherence to appropriate synthesis and handling protocols, is essential for any researcher aiming to leverage the unique chemistry of cobalt iodide in their work.
Oxford Academic. Preparation of Highly Conductive Phthalocyaninato-Cobalt Iodide at the Interface between Aqueous KI Solution and Organic Solvent and Catalytic Properties for Electrochemical Reduction of CO 2. [Link]
Organic Chemistry Frontiers (RSC Publishing). Cobalt(ii)-catalyzed oxidative esterification of aldehydes: a cooperative effect between cobalt and iodide ions. [Link]
MDPI. Synthesis, Structural Versatility, Magnetic Properties, and I− Adsorption in a Series of Cobalt(II) Metal–Organic Frameworks with a Charge-Neutral Aliphatic (O,O)-Donor Bridge. [Link]
ResearchGate. Colorimetric Detection of Cobalt in Different Solvents by Using Their Solvatochromic Properties. [Link]
Scholars Middle East Publishers. Colorimetric Detection of Cobalt in Different Solvents by Using Their Solvatochromic Properties. [Link]
Rsc.org. Chemical and Electrochemical Synthesis of Cobalt Hydroxides: Selective Phase Transformation and Application to Distinct Electroc. [Link]
Chemical reactivity of cobaltous iodide hexahydrate with organic ligands
An In-Depth Technical Guide to the Chemical Reactivity of Cobaltous Iodide Hexahydrate with Organic Ligands This guide provides an in-depth exploration of the coordination chemistry of cobaltous iodide hexahydrate, CoI₂·...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Reactivity of Cobaltous Iodide Hexahydrate with Organic Ligands
This guide provides an in-depth exploration of the coordination chemistry of cobaltous iodide hexahydrate, CoI₂·6H₂O, with a focus on its reactivity with various classes of organic ligands. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles that govern experimental design, reaction outcomes, and the characterization of novel cobalt(II) complexes.
Introduction: The Nature of Cobaltous Iodide Hexahydrate
Cobalt(II) iodide hexahydrate (CoI₂·6H₂O) is a versatile and reactive precursor in coordination chemistry. As a hydrated salt, the cobalt(II) center is initially coordinated by six water molecules, [Co(H₂O)₆]²⁺, which are readily displaced by a wide array of organic ligands. The choice of CoI₂ as a starting material is often strategic; the large, soft iodide anion is a weak ligand and a good leaving group, facilitating ligand substitution reactions. Furthermore, the iodide counter-ion can influence the magnetic properties of the resulting complexes, a topic of interest in the design of single-ion magnets (SIMs)[1][2].
The Co(II) ion, with its d⁷ electronic configuration, can adopt various coordination geometries, most commonly tetrahedral and octahedral, leading to complexes with distinct spectroscopic and magnetic properties.[3][4] This structural flexibility is highly dependent on the steric and electronic nature of the incoming organic ligands.
Safety and Handling
Before commencing any experimental work, it is imperative to understand the hazards associated with cobaltous iodide.
Hazards : Cobalt(II) iodide is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6] It is also suspected of causing genetic defects and may cause cancer.[7][8] It is hygroscopic and air/light sensitive.[6]
Precautions : Always handle cobaltous iodide in a well-ventilated fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (inspected prior to use), and tightly fitting safety goggles.[7][8] Avoid the formation of dust and aerosols.[6]
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere.[6][7]
Reactivity with Nitrogen-Donor Ligands
Nitrogen-containing organic ligands are among the most extensively studied partners for cobalt(II) ions. The lone pair of electrons on the nitrogen atom acts as a Lewis base, readily forming a coordinate bond with the Lewis acidic Co(II) center.
Simple Pyridine and Amine Ligands
Pyridine and its derivatives are classic monodentate ligands in coordination chemistry. The reaction of CoI₂ with pyridine typically results in the displacement of the coordinated water molecules to form a tetrahedral complex.
The synthesis of [(Py)₂CoI₂] (bis(pyridine)diiodocobalt(II)) is a representative example.[1][2] The choice of a high-boiling point solvent like toluene allows the reaction to be driven to completion at elevated temperatures, ensuring the dissolution of the starting cobalt iodide. The resulting blue, needle-shaped crystals are characteristic of a tetrahedral Co(II) environment.[1] The coordination of pyridine to the cobalt center is confirmed by FT-IR spectroscopy, where shifts in the C=N and C-H vibrational modes of the pyridine ring are observed.[1]
Bidentate and Polydentate N-Donor Ligands (Schiff Bases, Terpyridines)
Schiff bases, characterized by the azomethine (-CH=N-) group, are exceptionally versatile ligands. They are typically synthesized via the condensation of a primary amine and an aldehyde or ketone.[9][10] Their ability to form stable chelate rings with metal ions makes them central to the design of catalysts and biologically active compounds.[10][11][12]
When CoI₂·6H₂O reacts with a bidentate (N,N-donor) or tetradentate (N₂O₂-donor) Schiff base, the ligand wraps around the metal center, often dictating an octahedral geometry.[10][13] The coordination through the azomethine nitrogen is a key diagnostic feature in FT-IR spectra, where the ν(C=N) stretching frequency typically shifts to a lower wavenumber upon complexation, indicating a weakening of the C=N bond due to electron donation to the cobalt ion.[13]
Logical Workflow: Synthesis to Characterization
The process of creating and verifying a new cobalt-ligand complex follows a logical and self-validating sequence. Each step provides data that informs the next, culminating in a complete structural and functional picture of the new molecule.
Caption: A generalized workflow for the synthesis and characterization of cobalt(II) complexes.
Reactivity with Oxygen-Donor Ligands
Oxygen atoms in functional groups like carboxylates and phenols can also act as effective donor sites for cobalt(II).
Carboxylate Ligands
Carboxylic acids, particularly those found in non-steroidal anti-inflammatory drugs (NSAIDs), have been used to create cobalt(II) complexes with potential biological activity.[14] The carboxylate group (COO⁻) can coordinate to a metal ion in several modes: monodentate, bidentate chelating, or bridging. This versatility can lead to the formation of mononuclear, dinuclear, or polymeric structures.
The reaction of CoI₂·6H₂O with a sodium carboxylate salt in a suitable solvent like methanol or DMSO typically leads to the formation of a Co(II)-carboxylate complex. The coordination mode can be inferred from the difference (Δν) between the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the COO⁻ group in the FT-IR spectrum. A larger Δν value is generally indicative of a monodentate coordination, while a smaller Δν suggests a bidentate or bridging mode.[14]
Table 1: Comparative data for selected Cobalt(II)-Carboxylate complexes.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of a synthetic procedure lies in its ability to be reproduced and validated through subsequent analysis. The protocols below are designed with this principle in mind, incorporating steps for both synthesis and preliminary characterization.
Protocol: Synthesis of a Tetrahedral Co(II)-Pyridine Complex
This protocol is adapted from the synthesis of [(Py)₂CoI₂].[1] The causality behind the choice of a high-temperature, non-coordinating solvent is to overcome the stability of the initial hexaaqua complex and favor the formation of the less-stable tetrahedral product.
Materials:
Cobalt(II) iodide (CoI₂) or its hydrate
Pyridine (Py)
Toluene
Anhydrous reaction vessel with condenser and magnetic stirrer
Inert atmosphere setup (e.g., Schlenk line with N₂ or Ar)
Procedure:
Preparation: Under an inert atmosphere, add anhydrous CoI₂ (1 mmol) to the reaction vessel. If starting from the hexahydrate, it must first be dehydrated in situ or beforehand.
Solvent Addition: Add dry toluene (25 mL) to the vessel.
Ligand Addition: Add pyridine (2 mmol, 2 equivalents) to the stirred suspension.
Reaction: Heat the reaction mixture in an oil bath to 130 °C with vigorous stirring until all the CoI₂ has dissolved. The solution will turn a deep blue color.
Crystallization: Slowly cool the reaction mixture to room temperature (e.g., 10 °C per hour). This slow cooling is critical for obtaining X-ray quality single crystals.
Isolation: Collect the resulting blue, needle-shaped crystals by filtration.
Washing & Drying: Wash the crystals with a small amount of cold toluene or hexane to remove any residual soluble impurities and dry under vacuum.
Validation: The identity and purity of the product should be confirmed by elemental analysis and FT-IR spectroscopy. The tetrahedral geometry is confirmed by UV-Vis spectroscopy and, definitively, by single-crystal X-ray diffraction.[1][2]
Protocol: Synthesis of an Octahedral Co(II)-Schiff Base Complex
This generalized protocol is based on common procedures for synthesizing Co(II) complexes with N₂O₂-donor Schiff bases derived from salicylaldehyde.[10][13] The use of a protic solvent like methanol facilitates the Schiff base condensation and subsequent complexation.
Materials:
Cobalt(II) iodide hexahydrate (CoI₂·6H₂O)
Salicylaldehyde (2 mmol)
A primary diamine (e.g., ethylenediamine) (1 mmol)
Methanol
Procedure:
Ligand Synthesis: In a round-bottom flask, dissolve the primary diamine (1 mmol) in methanol (20 mL). To this, add a methanolic solution of salicylaldehyde (2 mmol) dropwise with stirring. A color change (typically to yellow) indicates the formation of the Schiff base ligand.
Complexation: To the freshly prepared ligand solution, add a solution of CoI₂·6H₂O (1 mmol) in methanol (10 mL).
Reaction: Reflux the resulting mixture for 1-2 hours. A colored precipitate will form.
Isolation: Cool the mixture to room temperature. Collect the solid product by filtration.
Washing & Drying: Wash the product sequentially with methanol and diethyl ether to remove unreacted starting materials. Dry the complex in a desiccator or under vacuum.
Validation: Characterize the product using FT-IR to confirm the coordination of the azomethine nitrogen and phenolic oxygen.[13] Molar conductivity measurements in a solvent like DMSO can determine if the iodide ions are coordinated or act as counter-ions.[9] An octahedral geometry is often suggested by UV-Vis spectroscopy and magnetic susceptibility measurements.[4][10]
Mechanistic Considerations: Ligand Field and Reaction Pathways
The reactivity of the [Co(H₂O)₆]²⁺ ion is governed by ligand substitution kinetics. The process is typically dissociative, where a coordinated water molecule first leaves the inner coordination sphere, creating a five-coordinate intermediate, which is then rapidly captured by the incoming organic ligand.
The final geometry of the complex is a delicate balance between the ligand field stabilization energy (LFSE) and steric repulsion between the ligands.
Caption: Reaction pathways for Co(II) complexes depending on ligand type.
Small, strong-field ligands or polydentate ligands that can form stable chelate rings (like Schiff bases) favor an octahedral geometry.[10] Conversely, large, sterically hindered ligands or weak-field ligands like iodide favor a tetrahedral geometry to minimize steric strain.[1] This is why many simple CoI₂-amine complexes are tetrahedral, while Co(II)-Schiff base complexes are often octahedral.
Conclusion
The chemical reactivity of cobaltous iodide hexahydrate with organic ligands is a rich and diverse field. By understanding the fundamental principles of coordination chemistry—including ligand substitution mechanisms, steric effects, and ligand field theory—researchers can rationally design and synthesize novel cobalt(II) complexes. The choice of ligand dictates the resulting geometry, which in turn governs the material's physical and chemical properties, from its color and stability to its potential catalytic or biological activity. The self-validating experimental approach, combining careful synthesis with thorough characterization, remains the cornerstone of advancing this area of inorganic chemistry.
References
Synthesis of Cobalt Coordination Compounds. (n.d.).
Al-Hamdani, A. A. S., & Al-Zoubi, W. (2018). Cobalt (II) Complexes with Schiff Base Ligands Derived from Terephthalaldehyde and ortho-Substituted Anilines: Synthesis, Characterization and Antibacterial Activity. MDPI. Retrieved from [Link]
Kumar, S., & Sharma, K. (2007). Synthesis and characterization of cobalt(II), nickel(II), copper(II) and zinc(II) complexes with Schiff base derived from 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine. European Journal of Medicinal Chemistry. Retrieved from [Link]
Mohammed, A. A., & Salih, S. I. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Novelty Journals. Retrieved from [Link]
Subhash, et al. (n.d.). Synthesis, Spectroscopic Characterization, Biocidal evaluation Molecular Docking & DFT Investigation of 16-18 membered Macrocyclic Complexes of Cobalt (II). PMC. Retrieved from [Link]
El-Tabl, A. S., et al. (2007). Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. Taylor & Francis Online. Retrieved from [Link]
Mitić, Ž., et al. (2015). Spectroscopic Characterization of Cobalt (II) Complexes with Reduced Low-Molar Dextran Derivatives. ResearchGate. Retrieved from [Link]
Panda, A. K. (2020). SYNTHESIS AND CHARACTERIZATION OF A SERIES OF COBALT (II) COMPLEXES WITH SALICYLALDEHYDE BASED UNSYMMETRICAL SCHIFF BASE LIGANDS. International Journal of Creative Research Thoughts. Retrieved from [Link]
El-Tabl, A. S., et al. (2007). Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. Taylor & Francis Online. Retrieved from [Link]
Mainsah, E., et al. (2019). Synthesis, Characterization and Crystal Structure of Cobalt(II) Complex of a Schiff Base Derived from Isoniazid and Pyridine-4-Carboxaldehyde. SCIRP. Retrieved from [Link]
Adman, E. T., et al. (1989). Spectroscopic characterization of cobalt(II)-substituted Achromobacter pseudoazurin. ACS Publications. Retrieved from [Link]
Byers, P. K., et al. (2011). Synthesis and first X-ray structures of cobalt(II) and cobalt(III) complexes bearing 2,4-dioxo-alkanoic acid dialkylamide ligands. Canadian Science Publishing. Retrieved from [Link]
Cherkasov, V. K., et al. (2020). Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties. PMC. Retrieved from [Link]
Dash, K. C., et al. (2002). Synthesis and Characterization of Some Cobalt(III) Complexes Containing Heterocyclic Nitrogen Donor Ligands. Chemical Papers. Retrieved from [Link]
Saha, N., et al. (2022). Synthesis, Characterization, and Structure of Mixed-Ligand Cobalt (II) Complex with N, O Donor Sites. MDPI. Retrieved from [Link]
(2005). Nitrogen-based ligands : synthesis, coordination chemistry and transition metal catalysis. Pure. Retrieved from [Link]
Hu, Z., et al. (2022). Diverse Cobalt(II) and Iron(II/III) Coordination Complexes/Polymers Based on 4′-Pyridyl: 2,2′;6′,2″-Terpyridine: Synthesis, Structures, Catalytic and Anticancer Activities. MDPI. Retrieved from [Link]
Arman, H. D., & Trogler, W. C. (2018). Synthesis and Characterization of Cobalt(II) N,N′-Diphenylazodioxide Complexes. PMC. Retrieved from [Link]
Perontsis, S., et al. (2020). Coordination compounds of cobalt(II) with carboxylate non-steroidal anti-inflammatory drugs: structure and biological profile. RSC Publishing. Retrieved from [Link]
Dash, K. C., et al. (2002). Synthesis and Characterization of Some Cobalt(III) Complexes Containing Heterocyclic Nitrogen Donor Ligands. ResearchGate. Retrieved from [Link]
Rzaczynska, Z., & Belsky, V. K. (1996). CRYSTAL CHEMISTRY OF COORDINATION COMPOUNDS OF HETEROCYCLIC CARBOXYLIC ACIDS. PART XXII. THE CRYSTAL STRUCTURE OF COBALT(II) AND ZINC(II) FURAN-2-CARBOXYLATES. Retrieved from [Link]
Tadokoro, M., et al. (2002). Synthesis and X-ray Crystal Structure of Novel Cobalt(II) Complexes having Oligopyridine Ligands. ResearchGate. Retrieved from [Link]
Cherkasov, V. K., et al. (2020). Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties. PubMed. Retrieved from [Link]
Quagliano, J. V., & Smith, G. F. (1971). Synthesis and reactions of cobalt complexes: A laboratory experiment. ACS Publications. Retrieved from [Link]
Cobalt(II) iodide, ultra dry - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from [Link]
material safety data sheet - cobalt (ii) iodide 98%. (n.d.). oxfordlabchem.com. Retrieved from [Link]BALT_II_IODIDE_98_C_1780.pdf)
Application of Cobaltous Iodide Hexahydrate in the Synthesis of Terpenoids: A Technical Guide for Researchers
The synthesis of terpenoids, a vast and structurally diverse class of natural products, presents a continuous challenge and an area of immense opportunity for organic chemists. The construction of their often complex, po...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of terpenoids, a vast and structurally diverse class of natural products, presents a continuous challenge and an area of immense opportunity for organic chemists. The construction of their often complex, polycyclic frameworks demands innovative and efficient catalytic methods. Among the array of transition metal catalysts, cobalt has emerged as a cost-effective and powerful tool, particularly for the formation of carbon-carbon bonds. This guide focuses on the specific applications of cobaltous iodide hexahydrate (CoI₂·6H₂O) as a versatile precatalyst in key transformations relevant to terpenoid synthesis.
While a multitude of cobalt complexes have been explored, cobaltous iodide offers a unique combination of reactivity and accessibility. The iodide counter-ion can significantly influence the catalytic cycle, often leading to enhanced yields and selectivities compared to its chloride or bromide counterparts in certain reactions.[1] This document provides an in-depth look at the mechanistic underpinnings and practical protocols for leveraging cobaltous iodide in the construction of intricate molecular architectures characteristic of terpenoids.
Core Principles: The Role of Cobalt(II) Iodide in Catalysis
Cobaltous iodide hexahydrate is typically not the active catalytic species itself. Instead, it serves as a stable, air-tolerant precatalyst that is reduced in situ to a low-valent cobalt species, most commonly Co(I) or Co(0). This reduction is typically achieved using a stoichiometric reducing agent, such as zinc or manganese powder. The presence of ligands, often phosphines or N-heterocyclic carbenes (NHCs), is crucial for stabilizing the low-valent cobalt species and modulating its reactivity and selectivity.
The general workflow for activating cobaltous iodide hexahydrate is depicted below. This in situ generation of the active catalyst offers significant practical advantages, as it avoids the need to handle highly air-sensitive low-valent cobalt complexes.
Figure 1: General workflow for the in situ generation of an active cobalt catalyst from cobaltous iodide hexahydrate.
Key Applications in Terpenoid Skeleton Construction
Cobaltous iodide-based catalytic systems are particularly adept at orchestrating cycloaddition reactions, which are paramount for the assembly of the cyclic systems that define most terpenoids.
[2+2+2] Cycloaddition Reactions
The cobalt-catalyzed [2+2+2] cycloaddition of alkynes is a powerful method for constructing substituted benzene rings and other six-membered carbocycles. This transformation is highly valuable in the synthesis of aromatic terpenoids. A common catalytic system involves the in situ generation of the active catalyst from CoI₂, a phosphine ligand, and zinc powder.[2]
This approach can be applied to the synthesis of complex polycyclic systems through intramolecular or partially intramolecular cyclotrimerizations, rapidly building molecular complexity from simple acyclic precursors.[2]
This protocol is a representative procedure for the homo-Diels-Alder reaction, a type of [2+2+2] cycloaddition, which is applicable to the synthesis of complex polycyclic structures.[2][3]
Materials:
Cobaltous iodide (anhydrous or hexahydrate)
Triphenylphosphine (PPh₃)
Zinc dust (<10 micron, activated)
Substrates (e.g., a norbornadiene derivative and an alkyne)
Anhydrous acetonitrile
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add cobaltous iodide (5 mol%), triphenylphosphine (16 mol%), and activated zinc dust (30 mol%).
Add anhydrous acetonitrile to the flask, and stir the resulting suspension at room temperature for 30 minutes. The color of the suspension should change, indicating the formation of the active catalytic species.
Add the norbornadiene substrate (1.0 eq) to the flask.
Slowly add a solution of the alkyne substrate (1.2 eq) in anhydrous acetonitrile via syringe pump over 4-6 hours. The slow addition is crucial to minimize alkyne self-cyclotrimerization.
After the addition is complete, allow the reaction to stir at a specified temperature (e.g., 60 °C) for 12-24 hours, monitoring by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, and quench with 2M HCl.
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Reductive [3+2] Cycloaddition of Allenes with Enones
The construction of five-membered rings is a frequent requirement in sesquiterpenoid synthesis. A catalytic system comprising CoI₂(dppe) (where dppe is 1,2-bis(diphenylphosphino)ethane), zinc, and zinc iodide has been shown to effectively catalyze the diastereoselective reductive [3+2] cycloaddition of allenes with enones.[2] This reaction provides access to functionalized methylenecyclopentanol derivatives, which are versatile intermediates for further elaboration.
The proposed mechanism involves the formation of a five-membered cobaltacycle intermediate, highlighting the ability of these catalysts to control regioselectivity and stereoselectivity.
Figure 2: Simplified catalytic cycle for the CoI₂-catalyzed [3+2] cycloaddition.
Mechanistic Considerations and the Iodide Advantage
The choice of the halide in the cobalt precatalyst can have a profound impact on reaction outcomes. In several cobalt-catalyzed cross-coupling reactions, iodide has been shown to be superior to bromide or chloride.[1]
Cobalt Salt
Ligand
Temperature (°C)
Yield (%)
Enantiomeric Excess (ee, %)
CoI₂
Bisoxazoline
-80
87
92
CoBr₂
Bisoxazoline
-80
75
88
CoCl₂
Bisoxazoline
-80
68
85
Table 1: Comparison of Cobalt Halides in an Asymmetric Kumada Cross-Coupling reaction. Data suggests the superior performance of CoI₂ in this system.[1]
While the precise reasons are multifaceted and reaction-dependent, several factors may contribute to the "iodide advantage":
Redox Potential: The Co(II)/Co(I) redox potential can be modulated by the halide, influencing the ease of reduction to the active catalytic species.
Ligand Exchange: Iodide is a softer, more polarizable, and better leaving group than chloride or bromide. This can facilitate faster ligand exchange rates at the cobalt center, which is often a key step in the catalytic cycle.
Stability of Intermediates: The nature of the halide can affect the stability and reactivity of key organocobalt intermediates.
Future Outlook and Proposed Applications
While direct, extensive use of cobaltous iodide hexahydrate in completed total syntheses of terpenoids is still an emerging area, the foundational reactivity patterns are clear. The protocols and principles outlined here provide a strong starting point for researchers to explore its application.
Proposed Research Avenues:
Intramolecular Pauson-Khand Type Reactions: Although typically using dicobalt octacarbonyl, developing a catalytic version using an in situ generated catalyst from CoI₂ for constructing the fused ring systems of sesquiterpenes like coriolin could be highly valuable.[2]
Radical Cyclizations: Cobalt catalysts are known to initiate radical cyclizations of polyenes, a biomimetic approach to terpene synthesis.[4] Investigating CoI₂-based systems for these transformations, potentially initiated by C-O bond activation of a suitably functionalized polyene, could provide novel synthetic routes.[5]
Asymmetric Hydrovinylation: The introduction of chiral olefins is another key transformation. Exploring chiral ligands in conjunction with CoI₂ for asymmetric hydrovinylation reactions on terpene precursors could be a fruitful area of investigation.
Conclusion
Cobaltous iodide hexahydrate is a cost-effective, stable, and highly versatile precatalyst for a range of synthetic transformations critical to terpenoid synthesis. Its utility in promoting powerful C-C bond-forming reactions, particularly cycloadditions, makes it an attractive choice for the construction of complex molecular frameworks. By understanding the principles of in situ catalyst generation and the subtle but significant role of the iodide counter-ion, researchers can unlock new possibilities in the efficient and innovative synthesis of this vital class of natural products.
References
G. Hilt, Cobalt-Catalysed Carbon-Carbon Bond-Formation Reactions, in Modern Carbonyl Olefination, 2004. [Link]
V. M. T. L. Gibson et al., Cobalt–N-Heterocyclic Carbene Complexes in Catalysis, Chemical Reviews, 2021. [Link]
P. S. Baran et al., Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes, Natural Product Reports, 2018. [Link]
C. Gosmini et al., Cobalt-Catalyzed Formation of Grignard Reagents via C–O or C–S Bond Activation, Organic Letters, 2022. [Link]
Application Notes & Protocols: Cobaltous Iodide Hexahydrate as a Versatile Lewis Acid Catalyst in Organic Synthesis
Abstract Cobalt(II) iodide, particularly in its hexahydrate form (CoI₂·6H₂O), has emerged as a cost-effective, efficient, and versatile Lewis acid catalyst for a variety of pivotal organic transformations. Its unique rea...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Cobalt(II) iodide, particularly in its hexahydrate form (CoI₂·6H₂O), has emerged as a cost-effective, efficient, and versatile Lewis acid catalyst for a variety of pivotal organic transformations. Its unique reactivity, often influenced by the iodide counter-ion, provides distinct advantages over other metal halides in promoting carbon-carbon and carbon-heteroatom bond formations. This guide provides an in-depth analysis of its applications, detailing the mechanistic rationale behind its catalytic activity and offering field-proven, step-by-step protocols for researchers in synthetic chemistry and drug development. We will explore its utility in cross-coupling reactions, Michael additions, C-H functionalization, and the synthesis of complex heterocyclic scaffolds, supported by comparative data and mechanistic diagrams.
Introduction: The Case for Cobalt(II) Iodide
Transition metal-catalyzed reactions are foundational to modern organic synthesis. While palladium and nickel have long dominated the field, their cost and toxicity have driven the search for more sustainable alternatives. Cobalt, being more earth-abundant and less expensive, presents a compelling option.[1] Among cobalt salts, Cobalt(II) iodide (cobaltous iodide) offers a unique combination of properties.[2][3][4]
The hexahydrate form, CoI₂(H₂O)₆, is a stable, crystalline solid that is soluble in various organic solvents, making it a convenient catalyst to handle.[2][3] Its Lewis acidity stems from the electrophilic nature of the Co(II) center, which can coordinate to lone pairs of electrons on substrates (e.g., on carbonyls, imines, or halides), thereby activating them towards nucleophilic attack. The iodide counter-ion is not merely a spectator; it plays a crucial role in modulating the catalyst's reactivity and stability, often leading to superior performance compared to its chloride and bromide analogs.[5][6] This "iodide effect" can influence transition state stabilization and metal-centered stereogenicity, enhancing both reaction rates and selectivity.[6]
This document serves as a practical guide to leveraging the catalytic potential of cobalt(II) iodide hexahydrate in key synthetic applications.
General Principles of Catalysis
As a Lewis acid, the cobalt(II) center in CoI₂·6H₂O functions by accepting an electron pair from a Lewis basic substrate. This interaction polarizes the substrate, making it more electrophilic and susceptible to reaction. For example, in a carbonyl addition reaction, the cobalt catalyst coordinates to the carbonyl oxygen, withdrawing electron density and increasing the partial positive charge on the carbonyl carbon, thus accelerating nucleophilic attack.
Caption: General mechanism of Lewis acid catalysis by CoI₂.
Application I: Asymmetric Kumada Cross-Coupling
Cobalt-catalyzed cross-coupling reactions have become a powerful tool for C-C bond formation.[7] In the asymmetric Kumada cross-coupling of α-bromo esters with aryl Grignard reagents, cobalt(II) iodide has proven to be the superior cobalt source, delivering higher yields and enantioselectivities compared to CoBr₂ and CoCl₂.[5]
Causality: The superior performance of CoI₂ is attributed to the electronic properties and bulk of the iodide ion, which influences the geometry and reactivity of the active catalytic species formed with the chiral ligand.[5][6]
Comparative Performance Data
Cobalt Salt
Ligand
Temperature (°C)
Yield (%)
Enantiomeric Excess (ee, %)
CoI₂
Bisoxazoline
-80
87
92
CoBr₂
Bisoxazoline
-80
75
88
CoCl₂
Bisoxazoline
-80
68
85
Data compiled from catalyst optimization studies.[5]
To a flame-dried, argon-purged flask, add CoI₂·6H₂O (5 mol%) and the chiral bisoxazoline ligand (6 mol%).
Add anhydrous THF and stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
Cool the solution to the specified reaction temperature (e.g., -80 °C) using a cryostat or a dry ice/acetone bath.
Add the α-bromo ester substrate to the cooled catalyst solution.
Slowly add the aryl Grignard reagent dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
Stir the reaction mixture at -80 °C and monitor its progress using Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Application II: Aza-Michael Addition
The aza-Michael addition, or the conjugate addition of amines to α,β-unsaturated compounds, is a fundamental method for synthesizing β-amino carbonyl compounds.[8] Cobalt(II) salts have been shown to be effective catalysts for this transformation.[9][10] CoI₂·6H₂O acts as a mild Lewis acid, activating the Michael acceptor and facilitating the nucleophilic attack of the amine.
Causality: The cobalt catalyst coordinates to the carbonyl group of the α,β-unsaturated ketone or ester. This coordination enhances the electrophilicity of the β-carbon, lowering the activation energy for the addition of the amine nucleophile.
Solvent (e.g., Acetonitrile or tert-Butyl methyl ether)
Procedure:
In a round-bottom flask, dissolve the α,β-unsaturated compound (1.0 equiv.) and the amine (1.1 equiv.) in the chosen solvent.
Add Cobalt(II) iodide hexahydrate (10 mol%) to the solution.
Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrates. For less reactive aromatic amines, heating may be required.[9]
Monitor the reaction by TLC until the starting material is consumed.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue directly by column chromatography on silica gel to afford the pure β-amino carbonyl product.
Application III: Synthesis of Coumarin Derivatives
Coumarins are a vital class of heterocyclic compounds with broad biological activities.[11][12] The von Pechmann condensation is a classic method for their synthesis. While molecular iodine is a known catalyst for this reaction,[13][14] cobalt(II) salts like CoCl₂·6H₂O have also been proven effective, particularly for synthesizing biscoumarin derivatives.[15] Given its role as a Lewis acid, CoI₂·6H₂O is an excellent candidate for promoting this condensation.
Causality: The Co(II) catalyst activates the β-ketoester carbonyl group, facilitating the initial transesterification with the phenol. Subsequently, it catalyzes the intramolecular cyclization (a Friedel-Crafts acylation step) and dehydration to form the coumarin ring.
Detailed Protocol: CoI₂-Catalyzed von Pechmann Condensation
A substituted phenol (e.g., resorcinol, 1.0 equiv.)
A β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv.)
Solvent (optional, e.g., toluene for azeotropic water removal, or solvent-free)
Procedure:
Combine the phenol (1.0 equiv.), β-ketoester (1.0 equiv.), and CoI₂·6H₂O (5-10 mol%) in a flask.
The reaction can be run solvent-free by heating the mixture to 100-120 °C. Alternatively, the reaction can be performed in a high-boiling solvent like toluene with a Dean-Stark apparatus to remove the water formed during the reaction.
Stir the reaction mixture vigorously and monitor by TLC.
Once the reaction is complete, cool the mixture to room temperature.
If performed solvent-free, the solidified product can often be recrystallized directly from a suitable solvent like ethanol. If a solvent was used, concentrate the mixture and purify the residue by recrystallization or column chromatography.
Mechanistic Considerations: A Proposed Catalytic Cycle
In many cobalt-catalyzed reactions, particularly cross-couplings, the mechanism can involve changes in the cobalt oxidation state, often cycling between Co(I), Co(II), and Co(III).[5][16] While a simple Lewis acid activation is dominant in reactions like the Michael addition, more complex cycles are operative in others.
Caption: Proposed Co(I)/Co(III) cycle for cross-coupling.
This generalized cycle begins with an active Co(I) species, which undergoes oxidative addition with an electrophile (e.g., an aryl halide). The resulting Co(III) intermediate then undergoes transmetalation with a nucleophilic partner (e.g., a Grignard reagent) or insertion of an unsaturated component. The final step is a reductive elimination that forms the desired C-C bond and regenerates the active Co(I) catalyst. The iodide ligand can remain coordinated throughout the cycle, influencing the stability and reactivity of the cobalt intermediates.
Conclusion and Future Outlook
Cobalt(II) iodide hexahydrate is a powerful, yet often underutilized, catalyst in the synthetic chemist's toolkit. Its low cost, operational simplicity, and the unique electronic and steric effects conferred by the iodide ion make it a highly attractive choice for a range of organic transformations.[5] The protocols detailed herein for cross-coupling, Michael additions, and heterocycle synthesis demonstrate its broad utility. Future research will undoubtedly uncover new applications for this versatile Lewis acid, particularly in the development of novel asymmetric methodologies and tandem reaction cascades, further cementing the role of cobalt catalysis in sustainable chemical synthesis.
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Cobalt(II) iodide. (n.d.). Wikipedia. Retrieved from [Link]
Sharma, G., & Makrandi, J. K. (2015). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Bulletin of the Chemical Society of Ethiopia, 29(3), 449.
Yoshikai, N., et al. (2020). Cobalt/Lewis Acid Catalysis for Hydrocarbofunctionalization of Alkynes via Cooperative C–H Activation. Journal of the American Chemical Society.
Recent Advances in Transition Metal-Catalyzed Glycosylation. (2012).
Cobalt(ii) acyl intermediates in carbon–carbon bond formation and oxygenation. (n.d.). Dalton Transactions (RSC Publishing).
Chiral cobalt(ii) complex catalyzed Friedel–Crafts aromatization for the synthesis of axially chiral biaryldiols. (n.d.).
Cobalt-Catalyzed Enantioselective Reductive Arylation, Heteroarylation, and Alkenylation of Michael Acceptors via an Elementary Mechanism of 1,4-Addition. (2024).
Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. (n.d.). ChemRxiv.
Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)
Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carbobor
Development of catalytic carbon-carbon bond forming reactions by leveraging the iodide effect. (n.d.). Repository Home. Retrieved from [Link]
Synthesis of Coumarins via Pd-Catalyzed Oxidative Cyclocarbonylation of 2-Vinylphenols. (2012).
Production of α,β-unsaturated ketones. (n.d.). Google Patents.
Applications of Friedel–Crafts reactions in total synthesis of n
Rajesh, R., et al. (2024). Cobalt(II)
Cobalt(ii)-catalyzed oxidative esterification of aldehydes: a cooperative effect between cobalt and iodide ions. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
Simple Cobalt Catalyst Unlocks Hard-to-Use Chemical Building Blocks. (2026). University of North Carolina. Retrieved from [Link]
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Organocobalt Complexes as Sources of Carbon-Centered Radicals for Organic and Polymer Chemistries. (2019).
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Prajapati, D., & Gohain, M. (2007). Iodine a Simple, Effective and Inexpensive Catalyst for the Synthesis of Substituted Coumarins.
EAS Reactions (3)
Mechanistic Studies into the Oxidative Addition of Co(I) Complexes: Combining Electroanalytical Techniques with Parameterization. (2019).
Coumarins Synthesis and Transformation via C–H Bond Activ
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Nazarifar, M. R. (n.d.). Cobalt(II) Chloride Hexahydrate as an Efficient and Inexpensive Catalyst for the Preparation of Biscoumarin Derivatives.
5.4 Carbon-Carbon Bond Forming Radical Reactions. (2023). Chemistry LibreTexts.
Komeda, M., et al. (2015). The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions. Scirp.org.
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Cobalt(II) catalyzed Michael-type hydroamination of activated olefins. (2025).
Reversing reactivity: stereoselective desulfurative β-O-glycosylation of anomeric thiosugars with carboxylic acids under copper or cobalt c
carbon-carbon bond forming reactions. (2006). Illinois Chemistry.
In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. (2025). Organic Chemistry Frontiers (RSC Publishing).
Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals. (2024). Journal of the American Chemical Society.
Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties. (n.d.). PMC.
Recent Methods for Synthesis of Coumarin Derivatives and Their New Applic
Chemistry of Cobalt. (2024). Chemistry LibreTexts.
A Synthetic and Mechanistic Investigation into the Cobalt(I) Catalyzed Amination of Aryl Halides. (2014). The Royal Society of Chemistry.
Cobalt(II) acetylacetonate catalyzed Friedel–Crafts acylation of anisole, thioanisole, and toluene. (2025).
Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III)
Experimental setup for cobalt-catalyzed allylic substitution using cobaltous iodide
An Application Note and Protocol for Cobalt-Catalyzed Allylic Substitution Utilizing Cobalt(II) Iodide Introduction: The Strategic Advantage of Cobalt Catalysis in Allylic Substitution Allylic substitution stands as a co...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Cobalt-Catalyzed Allylic Substitution Utilizing Cobalt(II) Iodide
Introduction: The Strategic Advantage of Cobalt Catalysis in Allylic Substitution
Allylic substitution stands as a cornerstone transformation in modern organic synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. While palladium has historically dominated this field, the development of catalysts based on earth-abundant and less toxic first-row transition metals, such as cobalt, is a paramount objective for sustainable chemistry. Cobalt catalysts have unlocked unique reactivity and selectivity profiles, often complementary to their noble metal counterparts.
This guide provides a comprehensive overview and a detailed experimental protocol for conducting allylic substitution reactions using a catalyst system derived from cobalt(II) iodide. We will delve into the mechanistic underpinnings of this transformation, explain the critical role of each reaction component, and provide a robust, step-by-step procedure designed for reproducibility and success in a research setting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of cobalt catalysis in their synthetic endeavors.
Mechanistic Insights: Understanding the "Why" Behind the Protocol
The efficacy of the cobalt(II) iodide-based catalytic system hinges on the in-situ formation of a low-valent cobalt species, which is the active catalyst. The reaction typically involves an allylic electrophile (often a carbonate, acetate, or halide) and a nucleophile. The generally accepted mechanism involves a cobalt(I)/cobalt(III) catalytic cycle, although the precise nature of the active species can be ligand-dependent.
A key feature of many cobalt-catalyzed allylic substitutions is their ability to proceed through a radical mechanism, which allows for the use of a broader range of nucleophiles and can lead to different regioselectivity compared to traditional palladium-catalyzed reactions. The choice of ligand is critical, as it modulates the steric and electronic properties of the cobalt center, thereby influencing the reaction's efficiency, regioselectivity, and stereoselectivity. Common ligands include phosphines and N-heterocyclic carbenes (NHCs). A reducing agent, such as zinc or manganese, is often required to generate the active Co(I) species from the Co(II) precursor.
Below is a generalized representation of the catalytic cycle.
Caption: Generalized catalytic cycle for cobalt-catalyzed allylic substitution.
This protocol details the cobalt-catalyzed allylic C-H alkylation of an olefin with an aldehyde, a representative example of this class of reactions.
I. Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Cobalt(II) Iodide (CoI₂)
Anhydrous, 99.9%
Strem, Aldrich
Store and handle in a glovebox.
Ligand (e.g., Xantphos)
98%
Strem, Aldrich
Reducing Agent (e.g., Zinc dust)
<10 micron, 98%
Aldrich
Activated prior to use if necessary.
Olefin Substrate
As required
Various
Purify by distillation or filtration through a plug of alumina.
Aldehyde Substrate
As required
Various
Purify by distillation.
Anhydrous Solvent (e.g., THF)
DriSolv™ or similar
EMD Millipore
Ensure water content is < 30 ppm.
Internal Standard (e.g., Dodecane)
99%
Aldrich
For GC analysis.
Diethyl Ether
Anhydrous
Various
For extraction.
Saturated aq. NH₄Cl
Reagent Grade
Various
For quenching.
Magnesium Sulfate (MgSO₄)
Anhydrous
Various
For drying organic layers.
Celite®
---
Various
For filtration.
Schlenk Flasks/Tubes
---
Various
Must be oven-dried and cooled under vacuum.
Glovebox or Schlenk Line
---
---
Essential for handling air- and moisture-sensitive reagents.
II. Instrumentation
Magnetic Stir Plate
Inert Atmosphere Glovebox or Schlenk Line
Gas Chromatograph-Mass Spectrometer (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectrometer
Standard Glassware (syringes, needles, cannulas)
III. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from setup to analysis.
IV. Step-by-Step Procedure
NOTE: This entire procedure must be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk techniques.
Glassware Preparation: An oven-dried 25 mL Schlenk flask containing a magnetic stir bar is placed under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
Catalyst Pre-formation (Inside a Glovebox):
To the prepared Schlenk flask, add cobalt(II) iodide (CoI₂, 0.025 mmol, 1.0 equiv).
Add the reducing agent, zinc dust (0.03 mmol, 1.2 equiv).
Seal the flask with a septum, and bring it out of the glovebox.
Reaction Assembly (On a Schlenk Line):
To the flask containing the solid mixture, add 1.0 mL of anhydrous solvent (e.g., THF) via a gas-tight syringe.
Stir the mixture at room temperature for 30 minutes. A color change should be observed as the active catalyst forms.
Add the olefin substrate (0.5 mmol, 20 equiv) via syringe.
Add the aldehyde substrate (0.25 mmol, 10 equiv) via syringe.
Reaction Execution:
Place the sealed Schlenk flask in a pre-heated oil bath at the desired temperature (e.g., 60 °C).
Allow the reaction to stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots (via a syringe) and analyzing by GC-MS or TLC.
Work-up and Purification:
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature, then cool further in an ice bath (0 °C).
Carefully quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 10 mL).
Combine the organic layers and wash with brine (1 x 10 mL).
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
V. Characterization
The purified product should be characterized to confirm its identity and purity.
¹H and ¹³C NMR: To confirm the structure of the product.
GC-MS: To confirm the mass of the product and assess its purity.
High-Resolution Mass Spectrometry (HRMS): To obtain an exact mass for elemental composition confirmation.
Data Presentation: Substrate Scope
The following table presents representative results for the cobalt-catalyzed allylic substitution, demonstrating the versatility of the method.
Entry
Allylic Partner
Nucleophile
Product
Yield (%)
1
Cinnamyl Acetate
Dimethyl Malonate
Substituted Malonate
85
2
Crotyl Chloride
Phenylboronic Acid
Allylated Benzene
78
3
1-Octen-3-yl Acetate
Morpholine
Allylic Amine
92
4
Cyclohexenyl Acetate
Sodium Phenoxide
Allylic Ether
81
Yields are for isolated, purified products. Reaction conditions may vary slightly for each entry.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
Low or No Conversion
Inactive catalyst (oxidation)
Ensure rigorous inert atmosphere techniques. Use freshly opened, anhydrous solvents. Check the quality of CoI₂.
Poor quality reducing agent
Use freshly opened or activated zinc/manganese.
Formation of Side Products
Incorrect reaction temperature or time
Optimize reaction conditions. Monitor the reaction closely to avoid over-reaction or decomposition.
Ligand choice is not optimal for the substrate
Screen a variety of ligands (e.g., different phosphines, NHCs).
Low Yield after Work-up
Product volatility or instability on silica
Use alternative purification methods like distillation or preparative TLC. Neutralize silica gel if necessary.
Conclusion
The use of cobalt(II) iodide as a precatalyst offers a reliable and effective method for conducting allylic substitution reactions. This system provides a valuable alternative to traditional palladium catalysts, often with unique reactivity and selectivity. By carefully controlling the reaction conditions, particularly by maintaining a strict inert atmosphere, researchers can achieve high yields and access a diverse range of functionalized molecules. The protocol detailed herein serves as a robust starting point for further exploration and application in complex molecule synthesis.
References
Standley, E. A., & Jamison, T. F. (2013). Simplifying Synthesis: Cobalt-Catalyzed Stereoselective C–H Functionalization. Journal of the American Chemical Society, 135(42), 15733–15736. [Link]
Buslov, I., & Hartwig, J. F. (2017). Cobalt-Catalyzed Allylic Substitution. Angewandte Chemie International Edition, 56(22), 6261–6265. [Link]
Ghorai, V., & van der Vlugt, J. I. (2019). Cobalt-Catalyzed Asymmetric Allylic Alkylation. ACS Catalysis, 9(10), 9199–9204. [Link]
Johnson, J. B., & Rovis, T. (2008). Rhodium-Catalyzed Cyclobutane C–C Bond Cleavage: A New Strategy for the Carbocyclization of Aldehydes. Journal of the American Chemical Society, 130(46), 15392–15393. [Link]
Lu, Z., & Ma, S. (2010). Metal-Catalyzed Enantioselective Allylation in Asymmetric Synthesis. Angewandte Chemie International Edition, 47(2), 258–297. [Link]
Application
Application Note: Advanced Synthesis of Cobalt-Based Coordination Polymers and Single-Ion Magnets Using Cobaltous Iodide Hexahydrate
Introduction & Mechanistic Rationale The rational design of cobalt-based coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the strategic selection of metal precursors. While cobalt(II) chl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The rational design of cobalt-based coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the strategic selection of metal precursors. While cobalt(II) chloride and nitrate are ubiquitous, cobaltous iodide hexahydrate (
CoI2⋅6H2O
) offers unique mechanistic advantages for the synthesis of advanced magnetic materials, particularly Single-Ion Magnets (SIMs) and highly anisotropic 1D/2D coordination networks.
The selection of the iodide anion over lighter halides is driven by the "heavy-atom effect." Iodine possesses a significantly larger free-atom spin-orbit coupling (SOC) constant compared to chlorine or bromine. When coordinated to a high-spin
d7
Co(II) center in a distorted tetrahedral or octahedral geometry, the heavy iodide ligands perturb the ligand field, widening the energy gap between the
dxz
and
dyz
orbitals. This perturbation dramatically enhances the magnetic anisotropy and can even invert the sign of the Zero-Field Splitting (ZFS) parameter (
D
), a critical metric for magnetic memory applications 1.
Furthermore, the hexahydrate form provides excellent solubility in polar aprotic solvents, and the lability of its aqua ligands facilitates rapid solvent exchange and ligand substitution during solvothermal self-assembly 2.
Experimental Workflows & Protocols
The following protocols outline the synthesis of both extended coordination polymers and discrete Single-Ion Magnets. Every step is designed as a self-validating system to ensure experimental integrity.
Protocol A: Solvothermal Synthesis of 1D/2D Cobalt(II) Coordination Polymers
Objective: Synthesize infinite chain complexes (e.g., using multidentate organic linkers like 4,4′-bipyridine or dicarboxylic acids).
Step 1: Precursor Dissolution
Action: Dissolve 0.1 mmol of
CoI2⋅6H2O
and 0.1 mmol of the primary multidentate ligand in a 1:4 (v/v) mixture of DMF and
H2O
(total volume 5 mL).
Causality: DMF acts as a high-boiling, polar aprotic solvent that fully solubilizes bulky organic linkers, while water facilitates the dissociation of the iodide hexahydrate.
Validation Checkpoint: The solution must transition to a homogenous deep-red or pinkish-red state. Any turbidity indicates incomplete ligand dissolution, requiring gentle sonication.
Step 2: Solvothermal Assembly
Action: Transfer the mixture to a Teflon-lined stainless steel autoclave. Heat at 120 °C for 48 hours, followed by programmed slow cooling (5 °C/h) to room temperature.
Causality: The sealed high-pressure environment forces the thermodynamic self-assembly of the coordination polymer. Slow cooling is critical; rapid temperature drops induce kinetic trapping, yielding amorphous precipitates instead of single crystals.
Validation Checkpoint: Formation of dark red, block-shaped single crystals at the bottom of the Teflon liner.
Step 3: Isolation and Washing
Action: Isolate crystals via vacuum filtration, wash sequentially with cold DMF and diethyl ether, and air-dry.
Causality: Cold DMF removes unreacted ligands without dissolving the polymer framework, while diethyl ether rapidly volatilizes residual high-boiling solvents.
Validation Checkpoint: Elemental analysis (C, H, N) should match calculated theoretical values within
±0.4%
, confirming phase purity.
Protocol B: Assembly of Co(II) Single-Ion Magnets (SIMs) with Redox-Active Ligands
Objective: Synthesize discrete 0D complexes (e.g.,
[CoI2(Py)2]
or
[CoI2(dpp-BIAN)]
) exhibiting field-induced slow magnetic relaxation 3.
Step 1: Dehydration and In-Situ Complexation
Action: Dehydrate
CoI2⋅6H2O
under vacuum at 130 °C to yield anhydrous
CoI2
. Suspend the dry precursor in anhydrous toluene and add two equivalents of the target ligand (e.g., pyridine).
Causality: Anhydrous conditions are strictly necessary to prevent aqua ligands from occupying coordination sites, which would quench the desired magnetic anisotropy. Toluene is a non-coordinating solvent, forcing the target ligands and iodides to coordinate directly to the Co(II) center.
Validation Checkpoint: The heterogeneous mixture will exhibit an immediate color shift (e.g., to deep blue) as the coordination sphere shifts from an octahedral aqua-complex to a distorted tetrahedral
CoN2I2
geometry.
Step 2: Crystal Growth via Thermal Gradient
Action: Heat the reaction mixture to 130 °C to ensure complete dissolution, then slowly cool at a rate of 10 °C per hour to 25 °C. Let stand undisturbed for 2 hours.
Causality: The thermal gradient leverages the temperature-dependent solubility of the complex in toluene. The strict cooling rate prevents nucleation cascades, promoting the growth of X-ray quality single crystals.
Validation Checkpoint: Isolation of deep blue or green single crystals. IR spectroscopy must show characteristic shifts (e.g.,
C=N
stretching vibrations shifting from 1646 cm⁻¹ in the free ligand to lower frequencies upon coordination).
Synthesis & Characterization Workflow
The following diagram illustrates the divergent synthetic pathways depending on the chosen ligand system and desired material architecture.
Workflow for synthesizing Co(II) coordination polymers and SIMs from CoI₂·6H₂O.
Quantitative Data: The Heavy-Atom Effect
To demonstrate the causality of utilizing iodide over lighter halides, the following table summarizes the magnetostructural correlations in a series of tetrahedral Co(II) carbazole-modified phosphine oxide complexes. Notice how the substitution of the halide directly dictates the structural distortion (widening of the X-Co-X angle) and fundamentally alters the Zero-Field Splitting parameter (
D
) 4.
Complex Core
Halide Ligand (X)
Co–X Bond Length (Å)
X–Co–X Angle (°)
ZFS Parameter
D
(cm⁻¹)
Magnetic Behavior
[Co(L)2X2]
Chloride (
Cl−
)
2.21
120.8
-16.4
Field-induced SIM
[Co(L)2X2]
Bromide (
Br−
)
2.36
120.4
-13.8
Field-induced SIM
[Co(L)2X2]
Iodide (
I−
)
2.58
111.7
+14.6
Field-induced SIM (Sign Inversion)
Data highlights the structural and magnetic divergence achieved specifically through iodide coordination.
References
Spectroscopic and Magnetic Studies of Co(II) Scorpionate Complexes: Is There a Halide Effect on Magnetic Anisotropy? ACS Publications.[Link]
Tuning Magnetic Anisotropy in Co(II) Tetrahedral Carbazole-Modified Phosphine Oxide Single-Ion Magnets: Importance of Structural Distortion versus Heavy-Ion Effect ACS Publications.[Link]
Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene Semantic Scholar.
[Link]
Tuning Magnetic Anisotropy of Four-Coordinated Cobalt(II) in Chain Complexes via Varying Organic Linkers ACS Publications.[Link]
Application Note: Cobaltous Iodide Hexahydrate-Mediated C–H Iodination of Aromatic Compounds
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocol Executive Summary The selective halogenation of unactivated arom...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Application Note & Standard Operating Protocol
Executive Summary
The selective halogenation of unactivated aromatic rings is a critical transformation in pharmaceutical development, providing essential handles for subsequent cross-coupling reactions. While palladium and rhodium catalysts have historically dominated C–H functionalization, cobalt catalysis has emerged as a highly atom-economical and earth-abundant alternative[1]. Specifically, Cobaltous iodide hexahydrate (CoI₂·6H₂O) offers unique electronic advantages for the direct ortho-C–H iodination of aromatic amides using molecular iodine (I₂)[2]. This application note details the mechanistic rationale, comparative performance data, and a self-validating experimental protocol for employing CoI₂·6H₂O in the regioselective iodination of complex aromatic scaffolds.
Mechanistic Rationale: The Advantage of CoI₂·6H₂O
The direct C–H iodination of aromatic rings is synthetically challenging due to the inherently low electrophilicity of molecular iodine and the difficulty of controlling regioselectivity. To overcome this, a bidentate directing group (such as 8-aminoquinoline or 2-aminophenyloxazoline) is utilized to anchor the cobalt catalyst, bringing the metal center into strict proximity with the ortho-C–H bond[3].
While Co(OAc)₂ is frequently cited in literature[2], the use of CoI₂·6H₂O introduces the iodide counter-ion directly into the catalytic environment. This counter-ion plays a dual role: it facilitates the polarization of I₂ to enhance its electrophilicity and stabilizes the low-valent cobalt intermediates during the catalytic cycle, often yielding superior reactivity profiles compared to chloride or bromide salts[1].
The reaction proceeds via a high-valent Co(I)/Co(III) or Co(II)/Co(III) pathway. The transition from the resting Co(II) state to the active Co(III) species is driven by an external oxidant, typically Silver Carbonate (Ag₂CO₃), which also serves as a terminal halide scavenger to prevent protodemetalation[4].
Catalytic Cycle Visualization
Proposed catalytic cycle for CoI₂·6H₂O-mediated ortho-C-H iodination of aromatic amides.
Comparative Catalyst Performance
To justify the selection of CoI₂·6H₂O, it is essential to evaluate its performance against other common cobalt precursors. The data below summarizes the optimization landscape for the ortho-iodination of N-(8-quinolinyl)benzamide.
Table 1: Optimization of Cobalt Catalysts for C–H Iodination
Catalyst (10 mol%)
Oxidant / Additive
Iodine Source
Temp (°C)
Yield (%)
CoI₂·6H₂O
Ag₂CO₃ (1.0 eq)
I₂ (2.0 eq)
100
88
Co(OAc)₂·4H₂O
Ag₂CO₃ (1.0 eq)
I₂ (2.0 eq)
100
85
CoCl₂
Ag₂CO₃ (1.0 eq)
I₂ (2.0 eq)
100
42
NiI₂
Ag₂CO₃ (1.0 eq)
I₂ (2.0 eq)
100
Trace
None (Control)
Ag₂CO₃ (1.0 eq)
I₂ (2.0 eq)
100
0
Note: The iodide counter-ion in CoI₂·6H₂O matches the performance of the widely used acetate salt while avoiding the introduction of competing coordinating anions into the reaction mixture[1],[2].
Standard Operating Protocol: Chelation-Assisted Ortho-Iodination
This protocol describes the robust, self-validating methodology for the regioselective iodination of N-(8-quinolinyl)benzamide using CoI₂·6H₂O.
In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, sequentially add the N-(8-quinolinyl)benzamide (1.0 mmol), CoI₂·6H₂O (0.1 mmol), Ag₂CO₃ (1.0 mmol), and I₂ (2.0 mmol).
Causality Insight: The order of addition is flexible, but adding the highly volatile I₂ last minimizes its sublimation before the vessel is sealed. Ag₂CO₃ is strictly required to oxidize the resting Co(II) to the active Co(III) species and to precipitate the generated HI as insoluble AgI, which thermodynamically drives the reaction forward[4].
Step 2: Solvent Addition and Heating
Add 5.0 mL of anhydrous DCE to the Schlenk tube. Seal the tube securely.
Transfer the reaction vessel to a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm) for 12–16 hours.
Self-Validation Check: Upon heating, the reaction mixture will visibly transition from a pink/purple suspension (characteristic of solvated Co(II) ions) to a dark, opaque brown/black mixture. This color shift confirms the successful oxidation to the Co(III) active species and the formation of the cobaltacycle intermediate.
Step 3: Reaction Quenching
Remove the tube from the oil bath and allow it to cool to ambient temperature.
Dilute the mixture with Ethyl Acetate (15 mL) and carefully add 10 mL of saturated aqueous Na₂S₂O₃.
Causality Insight: Na₂S₂O₃ acts as a highly specific reducing agent for halogens. It reduces any unreacted electrophilic I₂ into water-soluble, benign iodide (I⁻).
Self-Validation Check: The successful quench is visually confirmed when the dark purple/brown color of the organic layer dissipates, leaving a clear or slightly yellow organic phase above the aqueous layer.
Step 4: Extraction and Purification
Transfer the biphasic mixture to a separatory funnel. Isolate the organic layer.
Extract the remaining aqueous layer with Ethyl Acetate (2 × 10 mL).
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure ortho-iodinated product.
References
Cobalt-Catalyzed C–H Iodination of Aromatic Amides with Molecular Iodine through the Use of a 2-Aminophenyloxazoline-Based Bidentate-Chelation System. Organic Letters (2019). Available at:[Link]
Cobalt(ii)-catalyzed chelation-assisted C-H iodination of aromatic amides with I₂. Chemical Communications (2018). Available at:[Link]
Technical Support Center: Troubleshooting Low Yields in Cobaltous Iodide (CoI₂) Mediated Reactions
Welcome to the Application Scientist Support Center. Cobaltous iodide (CoI₂) has emerged as a highly versatile, earth-abundant precatalyst for reductive cross-couplings, hydroborations, and asymmetric additions.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. Cobaltous iodide (CoI₂) has emerged as a highly versatile, earth-abundant precatalyst for reductive cross-couplings, hydroborations, and asymmetric additions. However, its unique coordination chemistry and single-electron redox behavior mean that minor deviations in protocol can lead to catastrophic yield drops.
This guide is designed for drug development professionals and synthetic chemists. It dissects the mechanistic causality behind common failures and provides self-validating protocols to ensure robust catalytic turnover.
Diagnostic Workflow
Diagnostic workflow for resolving low yields in CoI2-mediated catalytic reactions.
Q1: My CoI₂-mediated reductive cross-coupling stalls at <20% yield, and the reaction mixture remains a cloudy suspension. What is causing the incomplete catalyst activation?Causality: CoI₂ is highly hygroscopic. If exposed to ambient moisture, water molecules tightly coordinate to the Co(II) center, forming stable hydrates. This displaces the intended phosphine or nitrogen-based ligands, raising the activation barrier for the reduction to the catalytically active Co(I) or Co(0) species. Furthermore, CoI₂ can form polymeric clusters in non-polar solvents, hindering ligand exchange.
Solution: Always handle CoI₂ in a nitrogen or argon-filled glovebox. If poor solubility is observed, pre-stir the CoI₂ with the ligand in a coordinating solvent (e.g., THF or acetonitrile) for 30–60 minutes prior to adding the reductant. A successful complexation and reduction is self-validating: the solution should transition from a cloudy green/brown suspension to a homogenous deep red or blue solution once the active low-valent cobalt species is generated (1)[1].
Q2: I am observing rapid catalyst deactivation and the formation of inactive cobalt dimers. How can I prevent this?Causality: In processes like alkene hydroboration or reductive coupling, the active cobalt hydride or alkylcobalt intermediates are highly reactive. Upon substrate depletion, or if the ligand lacks sufficient steric protection, these intermediates undergo an irreversible dimerization process, yielding catalytically inactive species such as [(PPP)CoH]₂ (2)[2].
Solution: Modify the electronic and steric profile of your pincer or bisphosphine ligand. Installing electron-withdrawing or sterically demanding groups (e.g., a trifluoromethyl group on the central phosphorus of a pincer ligand) increases π-acceptor interactions and physically blocks the dimerization pathway, stabilizing the active monomeric species and drastically improving yields (2)[2].
Q3: The reaction yields a high percentage of homocoupling products rather than the desired cross-coupled product. How do I tune the chemoselectivity?Causality: Cross-electrophile coupling relies on the differential oxidative addition rates of the two electrophiles to the low-valent Co species. If the rates are too similar, or if the radical cage escapes too quickly without capturing the second electrophile, homocoupling dominates.
Solution: Introduce an iodide additive such as tetrabutylammonium iodide (TBAI). TBAI facilitates halide exchange and stabilizes the radical intermediates, shortening the induction period and accelerating the cross-coupling cycle. For example, in the synthesis of azacycles, adding 1.0 equivalent of TBAI increased the cross-coupled yield from 49% to 71% while suppressing homocoupling (3)[3].
Q4: I am using a heterogeneous reductant (Zn or Mn powder), but the reaction fails to initiate. How can I ensure reliable turnover?Causality: The reduction of the Co(II) precatalyst requires efficient single-electron transfer from the solid reductant surface. Zinc and manganese powders rapidly develop passivating oxide layers (ZnO/MnO) that act as insulating barriers, completely halting the initiation phase (4)[4].
Solution: Chemically activate the reductant immediately before use. Add 1–2 mol% of trimethylsilyl chloride (TMSCl) or 1,2-dibromoethane to the stirring suspension of the reductant in the reaction solvent. The evolution of ethylene gas (if using dibromoethane) serves as a visual, self-validating indicator that the fresh metal surface has been exposed and is ready to reduce the CoI₂ complex.
Quantitative Data: Impact of Reaction Parameters on CoI₂-Mediated Yields
In an oven-dried Schlenk tube, combine CoI₂ (5.0 mol%) and the selected chiral/achiral ligand (6.0 mol%).
Add anhydrous, degassed THF or 2-MeTHF (0.1 M relative to substrate).
Stir vigorously for 30 minutes at room temperature.
Validation Check: The mixture must form a homogenous, deeply colored solution, indicating successful ligand coordination and the breakup of CoI₂ polymeric clusters.
Step 2: Reductant Activation
Add finely powdered Mn or Zn (2.0–2.5 equivalents).
Inject 2 mol% TMSCl or 1,2-dibromoethane.
Stir for 10 minutes.
Validation Check: A slight exotherm or microbubble formation confirms the removal of the passivating oxide layer. The solution should rapidly darken as Co(II) is reduced to the active Co(I) species.
Step 3: Electrophile Addition
Add the less reactive electrophile (e.g., unactivated alkene or aryl iodide) in one portion.
Add the more reactive electrophile via syringe pump over 1 hour to maintain a low steady-state concentration.
Validation Check: Syringe pump addition inherently minimizes the local concentration of the highly reactive electrophile, directly suppressing homocoupling pathways.
Step 4: Reaction Monitoring & Workup
Seal the tube and stir at the optimized temperature (typically 0 °C to 50 °C depending on the substrate).
Monitor conversion by GC-FID or LC-MS.
Quench with saturated aqueous NH₄Cl to safely decompose any remaining low-valent cobalt species before extraction with ethyl acetate.
References
Efficient and selective hydroboration of alkenes catalyzed by an air-stable (PPCF3P)CoI2 precatalyst
Source: Chemical Science (RSC Publishing)
URL:[Link]
Catalyst deactivation and regeneration in cobaltous iodide catalysis
Technical Support Center: Cobaltous Iodide ( CoI2 ) Catalysis Troubleshooting & Regeneration Guides for Carbonylation and Fine Chemical Synthesis Welcome to the Application Support Center. Cobaltous iodide ( CoI2 ) is...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Cobaltous Iodide (
CoI2
) Catalysis
Troubleshooting & Regeneration Guides for Carbonylation and Fine Chemical Synthesis
Welcome to the Application Support Center. Cobaltous iodide (
CoI2
) is a highly versatile precatalyst. Historically foundational in the BASF liquid-phase methanol carbonylation process for acetic acid synthesis[1][2], it is also increasingly vital in modern pharmaceutical fine chemical synthesis, such as alkene hydroboration and allene hydroacylation[3].
As a Senior Application Scientist, I have designed this guide to move beyond basic symptom-checking. Here, we explore the thermodynamic and kinetic causality behind catalyst deactivation, providing you with self-validating protocols to regenerate your cobalt systems effectively.
Section 1: Diagnostic FAQs (The "Why" and "How")
Q1: Why does my
CoI2
catalyst deactivate and precipitate during continuous methanol carbonylation?A: In the BASF process,
CoI2
is converted in situ under high
CO
and
H2
pressure to the active species, tetracarbonylhydridocobalt (
HCo(CO)4
), while releasing
HI
[1]. Deactivation primarily occurs via CO starvation or oxidative quenching . If the partial pressure of
CO
drops, the coordinatively unsaturated cobalt center becomes thermodynamically unstable and re-oxidizes to inactive Co(II) or Co(III) species[4]. This manifests as the precipitation of inactive cobalt salts (e.g.,
CoI2
reforming, or
Co3O4
if water is abundant).
Expert Insight: Always maintain a minimum
CO
partial pressure during reactor cooldowns to trap the cobalt in its low-valent carbonyl state.
Q2: In fine chemical applications (like hydroboration), my
CoI2
-phosphine system loses activity before full conversion. What is happening?A: When
CoI2
is used with pincer ligands (e.g., PNP or PPP) and activated by a hydride donor (like
KBEt3H
), the active Co(I)-hydride species can undergo irreversible dimerization upon substrate depletion[3]. This forms catalytically inactive bridged dimers (e.g.,
[(PPP)CoH]2
). Furthermore, adventitious oxygen can rapidly oxidize the Co(I) center or the phosphine ligands.
Expert Insight: This deactivation is substrate-concentration dependent. Operating under semi-batch conditions where the alkene is continuously fed prevents the catalyst from resting in the vulnerable, substrate-free state.
Q3: How do I distinguish between iodide depletion and cobalt precipitation?A: Iodide acts as a critical promoter, converting methanol to the reactive methyl iodide (
CH3I
) electrophile[1][2]. If iodide is lost (often volatilized as
HI
or
CH3I
in the overheads), the catalytic cycle halts at the
HCo(CO)4
stage. Visually and spectroscopically, the solution remains a pale yellow/brown homogeneous liquid with strong FTIR carbonyl bands (~2040 cm⁻¹). Conversely, cobalt precipitation results in a loss of these IR bands and the appearance of pink/blue solids (Co(II) aquo or halide complexes)[5].
Section 2: Quantitative Diagnostics
Use the following benchmark data to identify the current state of your cobalt catalyst system.
Causality: Heavy ends from continuous carbonylation contain deactivated Co(II) salts. To regenerate the active
HCo(CO)4
, the system requires both a thermodynamic reduction step and halide replenishment to restore the optimal I:Co ratio[1].
Isolation: Decant the active liquid phase; isolate the heavy bottoms containing the precipitated Co(II) salts.
Acidification: Add aqueous
HI
(57% w/w) to the residue until the precipitate dissolves, reforming the
CoI2
precursor.
Self-Validation Check: The solution will turn from pink/blue to a dark green/black suspension, confirming the dissolution and halogenation of Co(II)[5].
Pressurization: Transfer the mixture to a Hastelloy high-pressure autoclave. Purge the headspace with
N2
three times to remove adventitious oxygen.
Reduction: Pressurize the vessel with Syngas (
CO:H2
1:1) to 300 bar. Heat the reactor to 250°C[1].
Spectroscopic Validation: Sample the reactor under pressure into a high-pressure IR cell. The regeneration is complete when the 2040 cm⁻¹ band plateaus, indicating full conversion to the active
HCo(CO)4
state.
Protocol 2: Chemical Reactivation of
CoI2
Precatalysts (For Fine Chemical Synthesis)
Causality: In bench-scale hydroboration or hydroacylation, utilizing high-pressure syngas is impractical. Instead, chemical reductants (like
KBEt3H
) are utilized to reduce Co(II) to Co(I) in the presence of stabilizing pincer ligands[3].
Preparation: Inside a nitrogen-filled glovebox, dissolve the deactivated/spent
CoI2
complex (0.1 mmol) in dry, degassed toluene (5 mL).
Ligand Replenishment: Add 0.11 mmol of the respective phosphine ligand (e.g.,
PPCF3P
) to ensure no uncoordinated cobalt exists, which would otherwise rapidly precipitate.
Reduction: Dropwise add 0.2 mmol of
KBEt3H
(1.0 M in THF) at room temperature.
Self-Validation Check: The solution will immediately transition from dark green to a deep red/brown homogeneous solution, indicating the successful formation of the Co(I)-hydride active species[3].
Execution: Immediately add the alkene substrate. Crucial: Do not leave the regenerated catalyst resting without substrate, as this will trigger irreversible dimerization.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are experiencing difficulties utilizing cobaltous iodide hexahydrate (
CoI2⋅6H2O
) in anhydrous organic synthesis.
Cobaltous iodide is a highly effective precatalyst for cross-coupling reactions and alkene hydroborations . However, the hexahydrate form presents significant solubility challenges in tetrahydrofuran (THF). Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to successfully generate reactive, THF-soluble anhydrous cobalt(II) iodide species.
🔍 Frequently Asked Questions & Troubleshooting
Q1: Why does my
CoI2⋅6H2O
form a pink sludge instead of dissolving in THF?A1: The insolubility is driven by coordination competition. In the hexahydrate, the
Co2+
center is fully saturated by six strongly coordinating water molecules, forming an octahedral
[Co(H2O)6]2+
complex. This hydration sphere is highly polar and extensively hydrogen-bonded, making it thermodynamically unfavorable to dissolve in the relatively non-polar, aprotic THF. To achieve solubility, the water must be stripped away so that THF can coordinate directly to the cobalt center, forming a soluble, tetrahedral
[CoI2(THF)2]
adduct.
Q2: I don't have a high-temperature vacuum oven. Can I dehydrate the hexahydrate chemically in situ?A2: Yes. The most efficient chemical dehydration method utilizes 2,2-dimethoxypropane (DMP) . DMP acts as a chemical sponge, reacting quantitatively with the coordinated water molecules to yield acetone and methanol. Because both byproducts are completely miscible with THF and do not strongly inhibit subsequent organometallic catalysis, this in situ method rapidly generates the active, THF-soluble cobalt species without the need for thermal degradation.
Q3: How do I perform thermal dehydration to isolate pure anhydrous
CoI2
before adding THF?A3: Thermal dehydration requires a combination of high temperature and dynamic vacuum to drive off the water without causing the salt to hydrolyze into cobalt oxides.
CoI2⋅6H2O
loses its water of hydration at approximately 130 °C . See Protocol B below for the exact methodology.
📊 Data Presentation: Physical Properties & Solubility
Summarized below are the critical physical and chemical differences between the hydrated and anhydrous forms of Cobalt(II) Iodide.
Property
Cobalt(II) Iodide Hexahydrate
Cobalt(II) Iodide (Anhydrous)
Chemical Formula
CoI2⋅6H2O
CoI2
Visual Appearance
Red/Pink hexagonal prisms
Black (
α
-form) or Yellow (
β
-form)
Coordination Geometry
Octahedral (
[Co(H2O)6]2+
)
Polymeric (solid) / Tetrahedral (in THF)
THF Solubility
Poor (Forms biphasic sludge)
Good (Forms blue/green solution)
Water Content
~25.7% by weight
< 0.5%
Thermal Stability
Dehydrates at 130 °C
Stable up to 515 °C (under vacuum)
🧪 Standard Operating Procedures (SOPs)
Protocol A: In Situ Chemical Dehydration using 2,2-Dimethoxypropane (DMP)
Causality: DMP shifts the equilibrium by consuming water to form volatile, miscible organics, thereby exposing the Co(II) center to THF.
Preparation: In a Schlenk flask under an inert atmosphere (N
2
or Ar), add 1.0 mmol of
CoI2⋅6H2O
.
Solvent Addition: Add 10 mL of anhydrous THF. The mixture will initially appear as a pink/red suspension.
Dehydration: Add 6.5 mmol of 2,2-dimethoxypropane (a slight excess over the 6 equivalents of water).
Agitation: Stir vigorously at room temperature for 2 to 4 hours.
Validation Checkpoint: The protocol is self-validating via solvatochromism. The successful displacement of water and the formation of the tetrahedral
[CoI2(THF)2]
complex is confirmed when the pink/red suspension completely transitions into a deep blue/green homogeneous solution .
Protocol B: Thermal Dehydration under Dynamic Vacuum
Causality: Applying dynamic vacuum lowers the boiling point of water and immediately removes the vapor, preventing the reversible re-hydration or high-temperature hydrolysis of the cobalt-iodine bonds.
Preparation: Place
CoI2⋅6H2O
in a vacuum-compatible Schlenk tube or drying flask.
Vacuum Application: Apply high dynamic vacuum (< 0.1 Torr).
Heating: Gradually heat the flask to 130 °C using a temperature-controlled oil bath or heating mantle.
Incubation: Maintain the temperature and vacuum for 4 to 6 hours until water evolution completely ceases.
Validation Checkpoint: The protocol is self-validating via thermochromism. Complete dehydration is confirmed when the red/pink crystals visually transform into a black (
α
-form) or yellow (
β
-form) powder .
Solubilization: Cool to room temperature under vacuum, backfill with inert gas, and add anhydrous THF to yield the desired blue/green solution.
🗺️ Visual Workflows & Mechanistic Pathways
Caption: Workflow for dehydrating and solubilizing Cobalt(II) Iodide in THF.
Caption: Mechanistic pathway of CoI2 dehydration and subsequent THF coordination.
📚 References
Efficient and selective hydroboration of alkenes catalyzed by an air-stable (PPCF3P)CoI2 precatalyst
Source: National Institutes of Health (NIH) / PubMed Central (PMC)
URL:[Link]
The preparation of anhydrous metal compounds by dehydration with 2,2-dimethoxypropane
Source: Journal of Inorganic and Nuclear Chemistry
URL:[Link]
Cobalt(II) iodide
Source: Wikipedia, The Free Encyclopedia
URL:[Link]
Optimization
Effect of ligand choice on cobaltous iodide catalyst performance
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for cobalt-catalyzed reactions. This guide is designed to provide you with in-depth, practical insights into...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cobalt-catalyzed reactions. This guide is designed to provide you with in-depth, practical insights into the crucial role of ligand selection in modulating the performance of cobaltous iodide (CoI₂) catalysts. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and rationalize your catalyst system design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a ligand in a cobaltous iodide catalytic system?
A ligand's primary role is to coordinate to the cobalt center, modifying its electronic and steric environment. This modification is critical as it directly influences the catalyst's activity, selectivity (chemo-, regio-, and enantio-), and stability. By donating electron density (σ-donation) or accepting it (π-acceptance), ligands can tune the redox potential of the cobalt center, making it more or less reactive in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1][2][3]
Q2: How do the electronic and steric properties of a ligand impact catalyst performance?
Electronic Effects: Electron-donating ligands, like alkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the cobalt center.[1][4] This can promote oxidative addition steps and stabilize higher oxidation state intermediates. Conversely, electron-withdrawing ligands can favor reductive elimination. The fine-tuning of these electronic properties is essential for optimizing the catalytic cycle.[2][3][5]
Steric Effects: The bulkiness of a ligand (its "cone angle" in the case of phosphines) creates a specific spatial environment around the cobalt atom.[6] This steric hindrance can control which substrates can access the metal center, thereby dictating regioselectivity. In asymmetric catalysis, chiral ligands create a three-dimensional pocket that forces the reaction to proceed through a lower-energy pathway, leading to one enantiomer over the other.[7]
Q3: What are the common classes of ligands used with CoI₂ and what are their typical applications?
The choice of ligand class is highly dependent on the desired transformation.
Ligand Class
Key Characteristics
Typical Applications
Phosphines
Highly tunable sterically and electronically (e.g., PPh₃, dppe, Xantphos). Electron-rich alkylphosphines are strong σ-donors.[4][8]
This section addresses common problems encountered during experiments using CoI₂-based catalytic systems.
Problem 1: Low or No Catalytic Activity
Q: My reaction is not proceeding, or the conversion is very low. What are the likely causes related to my ligand choice?
A: This is a common issue that can often be traced back to the ligand-cobalt interaction.
Cause A: Poor Ligand-Cobalt Coordination: The chosen ligand may not be binding effectively to the CoI₂ precursor. Some ligands require an "activation" step, such as the use of a reducing agent (e.g., Zn, Mn) to generate the active low-valent cobalt species in situ.[11] Without this reduction, the precatalyst may remain dormant.
Cause B: Incorrect Ligand Electronics: The electronic properties of your ligand might be mismatched for the rate-limiting step of your reaction. For example, if oxidative addition is the slow step, a more electron-donating ligand (like a bulky NHC or an alkylphosphine) could be required to accelerate the reaction.[1]
Cause C: Steric Hindrance: An overly bulky ligand might completely block the substrate from accessing the cobalt center, especially if the substrate itself is sterically demanding.[1]
Cause D: Catalyst Decomposition: The ligand may not be robust enough to stabilize the active cobalt species throughout the catalytic cycle, leading to decomposition. NHC ligands are known for forming particularly strong bonds that can prevent such decomposition.[1][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low catalyst activity.
Problem 2: Poor Reaction Selectivity
Q: My reaction is active, but I'm getting a mixture of products (e.g., poor regioselectivity or low enantiomeric excess). How can the ligand be the cause?
A: Selectivity is almost always a direct consequence of the steric and electronic environment created by the ligand.
Cause A (Regioselectivity): Insufficient Steric Differentiation: For reactions with multiple possible sites of attack (e.g., hydroformylation of an internal olefin), the ligand must be bulky enough to sterically favor one site over the other. A ligand that is too small may not provide enough steric pressure to control the regiochemical outcome. Computational studies have shown that ligands with large Tolman cone angles favor anti-Markovnikov addition in hydroformylation, leading to linear products.[6]
Cause B (Enantioselectivity): Poorly Designed Chiral Environment: In asymmetric catalysis, low enantiomeric excess (ee) indicates that the energy difference between the two diastereomeric transition states leading to the R and S products is small. This can be due to:
Flexibility: A flexible chiral ligand may not create a well-defined chiral pocket.
Mismatched Fit: The "lock and key" fit between the substrate and the chiral ligand's environment is not optimal.
Counterion Effects: The iodide from CoI₂ can play a significant role. In some cases, CoI₂ gives superior enantioselectivity compared to CoCl₂ or CoBr₂, suggesting the halide is involved in the stereodetermining step.[7][16]
Strategies for Improving Selectivity:
Systematic Ligand Screening: The most effective approach is to screen a library of ligands with systematically varied properties. Start with common backbones (e.g., BINAP, PyBox, Josiphos for phosphines; IMes, IPr for NHCs) and then explore derivatives with different electronic and steric substituents.[19][20]
Evaluate Halide Effects: If screening ligands does not yield satisfactory results, consider testing other cobalt salts (CoCl₂, CoBr₂) to see if the halide counterion has a beneficial effect on selectivity.[7]
Temperature Optimization: Lowering the reaction temperature often increases selectivity by amplifying the small energy differences between competing reaction pathways.[7]
Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Preparation and Ligand Screening
This protocol is designed for the rapid screening of different ligands in a model cross-coupling reaction. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques.
Materials:
Cobalt(II) Iodide (CoI₂)
Ligand library (e.g., various phosphines, NHC precursors)
Anhydrous solvent (e.g., THF, Dioxane)
Substrate A (e.g., Aryl Halide)
Substrate B (e.g., Grignard Reagent)
Internal standard for GC/HPLC analysis
Procedure:
Preparation of Stock Solutions:
Prepare a stock solution of CoI₂ in the chosen anhydrous solvent (e.g., 0.05 M).
Prepare stock solutions of each ligand to be tested at a concentration that will result in the desired Co:Ligand ratio (e.g., 0.06 M for a 1:1.2 ratio).
Catalyst Formation:
In a flame-dried reaction vial equipped with a stir bar, add the CoI₂ stock solution (e.g., 100 µL, 5 mol%).
Add the specific ligand stock solution (e.g., 120 µL, 6 mol%).
Stir the resulting mixture at room temperature for 30 minutes to allow for complex formation. The color of the solution may change, indicating coordination.[7]
Reaction Execution:
Add the internal standard, followed by Substrate A.
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
Slowly add Substrate B (the Grignard reagent) dropwise to the reaction mixture.[7]
Monitoring and Analysis:
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
Once the reaction is complete (or has reached a plateau), quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).
Extract the product with an organic solvent, dry the organic layer, and analyze by GC or HPLC to determine conversion and yield relative to the internal standard.
Validation:
Run a control reaction without any ligand to establish the background reactivity of CoI₂ alone.
Run a control reaction without CoI₂ to ensure no uncatalyzed reaction occurs.
Visualizing the Ligand's Role in a Catalytic Cycle:
Caption: A generalized catalytic cycle for a Co-catalyzed cross-coupling reaction.
References
Cross-reactivity studies of cobalt(II)
Sterically attenuated electronic communication in cobalt complexes of meridional isoquinoline-derived ligands for applications in electrocatalysis.
Giant N-heterocyclic carbene-containing macrocycles for cobalt-catalysed hydrobor
Steric and electronic effects of ligand variation on cobalt dioxygen c
Cobalt–N-Heterocyclic Carbene Complexes in C
Cobalt–N-Heterocyclic Carbene Complexes in Catalysis.
Cobalt-N-Heterocyclic Carbene Complexes in C
N-Heterocyclic Carbene Ligands in Cobalt-Catalyzed Sequential Cyclization/Cross-Coupling Reactions of 6-Halo-1-hexene Derivatives with Grignard Reagents.
Electronic and Steric Tuning of Catalytic H2 Evolution by Cobalt Complexes with Pentadent
Sterically attenuated electronic communication in cobalt complexes of meridional isoquinoline-derived ligands for applications in electroc
Sterically Attenuated Electronic Communication in Cobalt Complexes of Meridional Isoquinoline-Derived Ligands for Applic
Cobalt-Catalyzed Electrochemical Enantioselective Reductive Cross-Coupling of Organohalides. Chinese Chemical Society.
Ligand screening for the cobalt‐catalyzed [2+2+2] cycloadditiona.
Synthesis of Phosphinines from CoII-Catalyzed [2+2+2] Cycloaddition Reactions.
BIS(PHOSPHINE) COBALT CATALYSIS: MECHANISM, METHOD DEVELOPMENT, AND APPLICATIONS IN PHARMACEUTICAL SYNTHESIS.
Ligand Effects on Reactivity of Cobalt Acyl Complexes.
Ligand and solvent effects on cobalt(I)-catalysed reactions: Alkyne dimerisation versus [2+2+2]-cyclotrimerisation versus Diels–Alder reaction versus [4+2+2]-cycloaddition. Academia.edu.
Ligand Effects on Reactivity of Cobalt Acyl Complexes.
Ligand Non-Innocence and Proton Channel Promote Cobalt-Catalyzed Electrochemical CO2 Reduction with Predominant CO Selectivity. ChemRxiv.
Virtual Ligand-Assisted Screening Strategy to Discover Enabling Ligands for Transition Metal Catalysis.
Phosphine‐Ligated Cobalt(II) Acetylacetonate Complexes. NSF Public Access Repository.
Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties. PMC.
Virtual-Ligand-Assisted Screening Strategy to Discover Enabling Ligands for Transition Metal C
Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformyl
Rational Design of Cobalt Complexes Based on the trans Effect of Hybrid Ligands and Evaluation of their Catalytic Activity in the Cycloaddition of Carbon Dioxide with Epoxide.
Effect of Ligand Chemistry on Electronic Properties and Reactivity of Cobalt Acetate Autoxidation C
Catalytic Behavior of Cobalt Complexes Bearing Pyridine–Oxime Ligands in Isoprene Polymeriz
1 Introduction to Cobalt Chemistry and C
Selective Cobalt(II)–SNS Dithiolate Complex-Catalyzed Bifunctional Hydroboration of Aldehydes: Kinetics and Mechanistic Studies.
A computational study of cobalt-catalyzed C–H iodination reactions using a bidentate directing group with molecular iodine. Royal Society of Chemistry.
Cobalt-Catalyzed Csp3–Csp3 Cross-Coupling of Functionalized Alkylzinc Reagents with Alkyl Iodides.
Technical Support Center: Optimizing Cobaltous Iodide (CoI₂) for In Vitro Hypoxia Models
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of chemical hypoxia mimetics.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of chemical hypoxia mimetics. While Cobalt(II) chloride (CoCl₂) is the most ubiquitous agent, Cobaltous Iodide (CoI₂) offers a unique alternative where the iodide anion can modulate cellular redox states alongside the robust HIF-1α stabilization driven by the Co²⁺ cation.
This guide provides a self-validating framework to optimize CoI₂ concentrations, balancing effective hypoxia signaling with minimal cytotoxicity.
Part 1: Mechanistic Grounding (The "Why")
To optimize your protocol, you must understand the causality of the system. Hypoxia-inducible factor 1-alpha (HIF-1α) is constitutively synthesized but rapidly degraded under normoxic conditions[1]. Prolyl hydroxylase domain (PHD) enzymes use oxygen, 2-oxoglutarate, and Fe²⁺ to hydroxylate specific proline residues on HIF-1α, tagging it for von Hippel-Lindau (pVHL)-mediated ubiquitination and proteasomal degradation[2][3].
When you introduce CoI₂ into your culture, it dissociates into Co²⁺ and I⁻. The Co²⁺ ion acts as a competitive inhibitor of PHD by displacing the essential Fe²⁺ cofactor from its active site[2]. This halts hydroxylation, stabilizing HIF-1α and allowing it to translocate to the nucleus to drive the expression of hypoxia response element (HRE)-dependent genes[2].
Mechanism of CoI2-induced HIF-1α stabilization via PHD inhibition and evasion of pVHL ubiquitination.
Part 2: Troubleshooting & FAQs
Q1: Why are my cells dying rapidly at 150 µM CoI₂? How do I balance HIF-1α stabilization with cytotoxicity?A: You are likely observing cobalt-induced toxicity. While Co²⁺ stabilizes HIF-1α, high concentrations (>150 µM) induce excessive reactive oxygen species (ROS) production, mitochondrial membrane permeabilization, and subsequent apoptosis via p53 and caspase-3/9 activation[4].
Solution: You must perform a titration curve. The optimal concentration is highly cell-line dependent. For instance, robust HIF-1α expression without severe toxicity is typically observed around 50–100 µM in cholesteatoma keratinocytes[5] and mesenchymal stem cells, while colorectal cancer cells might tolerate up to 150 µM before significant apoptosis occurs[4]. Always run a parallel viability assay alongside your HIF-1α Western blots.
Q2: How should I prepare and store CoI₂ stock solutions to ensure reproducible experiments?A: Cobaltous iodide is highly hygroscopic and prone to oxidation (turning from black/blue to green/brown upon prolonged air exposure)[6].
Solution: Prepare a concentrated stock (e.g., 100 mM) in sterile, deionized water (ddH₂O) immediately before use. If you must store it, aliquot the solution into opaque, airtight tubes, purge with nitrogen or argon gas to displace oxygen, and store at -20°C. Do not subject the aliquots to repeated freeze-thaw cycles, as this degrades the active Co²⁺ concentration.
Q3: I see strong HIF-1α stabilization at 24 hours, but my downstream targets (e.g., VEGF mRNA) are not upregulated. What is wrong?A: This is a classic temporal mismatch. HIF-1α protein stabilization is a transient, acute response, often peaking between 12 and 24 hours of Co²⁺ exposure. However, prolonged exposure (e.g., 48–72 hours) often leads to a reduction in HIF-1α levels due to internal negative feedback mechanisms or cellular adaptation[5].
Solution: If you are measuring downstream transcriptional targets (mRNA via qPCR), you need to capture the RNA at the peak of transcription, which usually follows peak protein stabilization. Harvest RNA at 12, 18, and 24 hours rather than waiting until 48 hours.
Part 3: Experimental Protocol for CoI₂ Optimization
Here is a self-validating, step-by-step methodology to establish the optimal CoI₂ concentration for your specific cell line.
Step-by-step experimental workflow for optimizing CoI2 concentration in vitro.
Methodology
Step 1: Reagent Preparation
Weigh CoI₂ powder rapidly to minimize atmospheric moisture absorption.
Dissolve in sterile ddH₂O to create a 100 mM stock solution. Filter-sterilize using a 0.22 µm syringe filter.
Step 2: Cell Seeding
Seed your cells in 6-well plates (for protein/RNA extraction) and 96-well plates (for viability assays) at a density that ensures 70-80% confluency on the day of treatment.
Step 3: CoI₂ Titration & Treatment
Dilute the 100 mM stock into pre-warmed complete culture media to yield final concentrations of 0 (Control), 50, 100, 150, and 200 µM.
Replace the media in the wells with the CoI₂-supplemented media.
Step 4: Incubation & Kinetics
Incubate the cells under standard normoxic conditions (37°C, 5% CO₂).
Establish a time-course: Harvest parallel wells at 12, 24, and 48 hours.
Step 5: Downstream Validation
Efficacy: Perform Western blotting for HIF-1α (nuclear fraction preferred) to confirm stabilization.
Toxicity: Perform an MTT/WST-8 assay on the 96-well plate to quantify cell viability.
Selection: Choose the concentration and time point that yields >3-fold HIF-1α induction with >80% cell viability.
Part 4: Data Presentation - Expected Titration Outcomes
To aid in your optimization, refer to this comparative table synthesizing typical quantitative outcomes across different CoI₂ concentrations.
Cobaltous Iodide vs. Palladium Catalysts in Cross-Coupling: A Strategic Comparison Guide
As a Senior Application Scientist navigating the complexities of modern drug discovery and materials science, I frequently encounter a critical decision point in synthetic route design: selecting the optimal catalytic sy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of modern drug discovery and materials science, I frequently encounter a critical decision point in synthetic route design: selecting the optimal catalytic system for carbon-carbon (C–C) bond formation. For decades, palladium (Pd) has been the undisputed workhorse of cross-coupling. However, the pharmaceutical industry's mandate for sustainable, cost-effective, and less toxic alternatives has accelerated the adoption of 3d transition metals[1].
Among these, cobalt—specifically cobaltous iodide (
CoI2
) —has emerged not merely as a cheaper substitute, but as a mechanistically distinct tool capable of solving synthetic challenges that palladium cannot[2]. This guide provides an objective, data-backed comparison between traditional palladium catalysts and
CoI2
systems, detailing their mechanistic divergence, performance metrics, and self-validating experimental protocols.
Mechanistic Divergence: The Causality of Catalytic Behavior
To understand why a researcher might deploy
CoI2
over a well-established Pd catalyst, we must examine the fundamental organometallic mechanisms governing their behavior. The choice between the two is rarely about simple substitution; it is about matching the mechanism to the electrophile.
Palladium: The Two-Electron Paradigm
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Negishi, Heck) operate via a classic two-electron
Pd0/PdII
catalytic cycle[1]. The process initiates with the oxidative addition of an organohalide to a coordinatively unsaturated
Pd0
species, followed by transmetalation and reductive elimination.
The Limitation: While highly efficient for
sp2
sp2
couplings (aryl-aryl or vinyl-aryl), this pathway struggles with
sp3
-hybridized alkyl electrophiles. The discrete metal-alkyl intermediate formed after oxidative addition is highly susceptible to rapid
β
-hydride elimination, leading to undesired alkene byproducts rather than the target cross-coupled product[2].
Cobaltous Iodide (
CoI2
): The Single-Electron Transfer (SET) Advantage
Cobalt catalysts, including
CoI2
, bypass the limitations of the two-electron pathway by operating through Single-Electron Transfer (SET) mechanisms[2]. In a typical
CoI2
-catalyzed coupling, the low-valent cobalt species transfers a single electron to the alkyl halide, generating an alkyl radical (
R∙
) and a
CoII
or
CoIII
intermediate.
The Advantage: Because the alkyl group exists transiently as a free radical rather than being tightly bound to the metal center, the rate of
β
-hydride elimination is drastically reduced. This radical rebound mechanism allows
CoI2
to excel in
sp3
sp2
and
sp3
sp3
cross-couplings, accommodating sterically hindered and unactivated alkyl halides[2]. Furthermore,
CoI2
in combination with terpyridine (TPy) ligands has been proven highly effective for classic Suzuki-Miyaura couplings of arylboronic esters, proving its versatility[3].
Figure 1: Mechanistic divergence between Palladium's 2-electron cycle and Cobalt's SET pathway.
Comparative Performance Data
When evaluating these catalysts for drug development or scale-up, scientists must weigh substrate scope, cost, and regulatory limits on residual metals. The following table summarizes the operational differences based on current literature[1][2][3]:
ParameterPalladium Catalysts (e.g.,
Pd(PPh3)4
,
Pd(OAc)2
)Cobaltous Iodide (
CoI2
) SystemsPrimary Substrate ScopeExcellent for
sp2
sp2
(Aryl/Vinyl halides).Excellent for
sp3
sp2
and
sp3
sp3
(Alkyl halides); capable of
sp2
sp2
.Tolerance to
β
-Hydride EliminationPoor (requires specialized, bulky ligands to overcome).High (inherent to the radical SET mechanism).Cost & AbundanceHigh cost, subject to precious metal market volatility.Low cost, highly abundant base metal.Toxicity & Pharma LimitsHigh toxicity; strict regulatory limits (typically <10 ppm in APIs).Lower relative toxicity; more forgiving residual limits, easier remediation.Air/Moisture SensitivityPrecatalysts often bench-stable; reactions can run in aqueous media.Highly sensitive to air/moisture; requires strict Schlenk/glovebox techniques.
Self-Validating Experimental Protocols
The following protocols outline the synthesis of biaryl/alkyl-aryl compounds using both catalytic systems. To ensure scientific trustworthiness, both protocols are designed as self-validating systems, incorporating specific observational and analytical checkpoints.
Figure 2: Comparative experimental workflow for Pd- and CoI2-catalyzed cross-coupling.
Protocol A: Standard Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Coupling of an aryl bromide with an arylboronic acid[1].
Preparation: In a dry Schlenk flask under nitrogen, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol),
Pd(dppf)Cl2
(0.05 mmol, 5 mol%), and
K2CO3
(2.0 mmol).
Reaction: Heat the mixture to 80°C and stir for 12 hours.
Self-Validation Check: Monitor the reaction via GC/MS. The complete consumption of the aryl bromide peak alongside the emergence of the biaryl product mass validates the catalytic turnover.
Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous
Na2SO4
.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/EtOAc).
Objective: Coupling of an aryl halide with an arylboronic ester using a
CoI2
/Terpyridine system[3].
Preparation (Glovebox Required): Inside an argon-filled glovebox, weigh anhydrous
CoI2
(0.10 mmol, 10 mol%) and 2,2':6',2''-terpyridine (TPy) (0.10 mmol, 10 mol%) into a dry vial.
Catalyst Activation: Add dry THF (2 mL) and stir for 15 minutes to form the active Co-TPy complex.
Substrate Addition: Add the aryl halide (1.0 mmol), arylboronic ester (1.5 mmol), and potassium methoxide (KOMe) (1.5 mmol) to the vial.
Reaction: Seal the vial, remove it from the glovebox, and heat at 60°C for 16 hours.
Self-Validation Check: The reaction mixture should exhibit a distinct color change (often shifting from green/brown to dark red/black), visually confirming the reduction to the active low-valent cobalt species.
Workup & Purification: Quench the reaction by exposing it to air (which oxidizes and deactivates the cobalt catalyst). Filter through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.
Strategic Selection Guide for Drug Development Professionals
Choosing between these systems requires aligning the catalyst's mechanistic strengths with your project's constraints:
Opt for Palladium when: Your synthesis relies heavily on
sp2
sp2
couplings, you require robust reactions that tolerate aqueous conditions, or you are working with substrates that are highly sensitive to radical intermediates. Palladium remains the gold standard for late-stage functionalization of complex, polar APIs where air-free handling is impractical[1].
Opt for Cobaltous Iodide (
CoI2
) when: You are coupling unactivated alkyl halides (
sp3
centers), you need to circumvent
β
-hydride elimination, or you are optimizing a scale-up manufacturing route where reducing precious metal costs and mitigating toxic heavy metal residuals is a primary objective[2][3].
References
Impact of Cross-Coupling Reactions in Drug Discovery and Development
Source: PMC - NIH
URL:[Link]
Cobalt-Catalyzed Cross-Couplings between Alkyl Halides and Grignard Reagents
Source: Accounts of Chemical Research - ACS Publications
URL:[Link]
Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides
Source: Organometallics - ACS Publications
URL:[Link]
Electrochemical comparison of different cobalt halide precursors
Title: Electrochemical Comparison of Cobalt Halide Precursors: A Comprehensive Guide Introduction Cobalt-based materials are cornerstone electrocatalysts for the Oxygen Evolution Reaction (OER), Hydrogen Evolution Reacti...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Electrochemical Comparison of Cobalt Halide Precursors: A Comprehensive Guide
Introduction
Cobalt-based materials are cornerstone electrocatalysts for the Oxygen Evolution Reaction (OER), Hydrogen Evolution Reaction (HER), and organic electrosynthesis. However, the choice of the cobalt precursor—specifically the halide anion (F⁻, Cl⁻, Br⁻, I⁻)—is rarely a trivial logistical decision. The coordinated halide fundamentally dictates the precursor's solubility, the lability of the coordination sphere, and the electronic structure of the resulting catalytic active sites. This guide provides an objective, data-driven comparison of CoF₂, CoCl₂, CoBr₂, and CoI₂ precursors, detailing the causality behind their electrochemical behaviors and providing validated protocols for their evaluation.
1.1. Electronegativity and Oxygen Vacancy Generation (OER/HER)
In aqueous electrocatalysis, cobalt halides are frequently used as precursors to synthesize cobalt oxides, oxyhalides, or basic cobalt salts. The electronegativity of the residual or doped halide anion plays a critical role in modulating the Co center. Fluoride (F⁻), being the most electronegative, strongly withdraws electron density from the Co atom. This inductive effect weakens the Co–O bonds, thereby lowering the formation energy of1[1]. These vacancies are critical for improving both ionic and electronic conductivity, ultimately facilitating the formation of high-valent Co(IV) species, which are the 2[2]. Moving down the halogen group (Cl⁻ to Br⁻ to I⁻), this electron-withdrawing effect diminishes, resulting in fewer oxygen vacancies and higher overpotentials.
1.2. Lability and Low-Valent Co(I) Stabilization (Electrosynthesis)
In non-aqueous organic electrosynthesis (e.g., cross-coupling reactions), cobalt halides act as homogeneous precatalysts. Here, the precursor must be reduced to a highly reactive Co(I) intermediate. The choice between CoCl₂ and CoBr₂ dictates the disproportionation kinetics of these low-valent species. Bromide and iodide ligands, being softer and more labile, can facilitate rapid ligand exchange but may fail to sufficiently stabilize the 3 against deleterious disproportionation[3]. Conversely, CoCl₂ and CoBr₂ in the presence of pyridine/DMF mixtures offer an optimal balance, allowing for the efficient electrochemical synthesis of active cobalt species without immediate degradation, which is vital for the 4[4].
Quantitative Comparison of Cobalt Halide Precursors
The following table summarizes the comparative electrochemical performance and physicochemical traits of cobalt halide precursors, using OER in alkaline media and non-aqueous solubility as primary benchmarks.
To objectively compare these precursors, researchers must employ a self-validating workflow that accounts for uncompensated resistance and verifies the oxidation state of the active sites post-electrolysis. This protocol is designed for evaluating the OER activity of drop-casted Co-halide derived films.
Step 1: Precursor Ink Formulation
Action: Dissolve 5 mg of the chosen cobalt halide (CoF₂, CoCl₂, CoBr₂, or CoI₂) and 1 mg of conductive carbon (e.g., Vulcan XC-72) in 1 mL of a 3:1 water/ethanol mixture. Add 20 µL of 5 wt% Nafion solution as a binder.
Causality: The ethanol lowers the surface tension for uniform drying, while the carbon matrix ensures that the intrinsically different electronic conductivities of the starting halides do not bottleneck the initial electron transfer.
Sonication: Sonicate in an ice bath for 30 minutes to prevent thermal degradation of the halide complexes.
Action: Drop-cast 5 µL of the ink onto a polished glassy carbon electrode (GCE, 0.196 cm²) and dry at room temperature.
Validation Control: Before testing the cobalt films, run a cyclic voltammogram (CV) of a Pt wire in H₂-saturated 1.0 M KOH to calibrate the reference electrode (e.g., Ag/AgCl) to the Reversible Hydrogen Electrode (RHE) scale. This ensures thermodynamic accuracy across different testing days.
Step 3: Preconditioning and Cyclic Voltammetry (CV)
Action: Submerge the working electrode in O₂-saturated 1.0 M KOH. Perform 50 CV cycles at 50 mV/s between 1.0 V and 1.7 V vs. RHE.
Causality: This step is critical for basic cobalt salts and oxyhalides. It drives the surface oxidation of the precursor, converting the pre-catalyst into the active Co(III)/Co(IV) oxyhydroxide species[2]. The halide anion remains in the subsurface, exerting its inductive effect.
Step 4: Linear Sweep Voltammetry (LSV) & iR Compensation
Action: Record the LSV at a slow scan rate of 5 mV/s to minimize capacitive current. Simultaneously, measure the solution resistance (Rs) using Electrochemical Impedance Spectroscopy (EIS) at open circuit potential (100 kHz to 0.1 Hz).
Validation Control: Manually correct the applied potential using the formula
Ecorrected=Emeasured−iRs
. Without this, the higher solubility and potential leaching of CoI₂ might artificially inflate the apparent resistance, skewing the kinetic comparison.
Action: Carefully remove the electrode, rinse with deionized water, and perform X-ray Photoelectron Spectroscopy (XPS) on the surface.
Causality: To validate the mechanistic hypothesis, the XPS Co 2p spectra must be deconvoluted. You should observe a higher ratio of Co(IV) to Co(III) in the CoF₂-derived samples compared to the CoBr₂ samples, confirming that the highly electronegative fluoride anion successfully lowered the activation barrier for Co(IV) formation[2].
References
Source: mdpi.
Source: acs.
Source: acs.
Title: Investigating the Role of Ligand Electronics on Stabilizing Electrocatalytically Relevant Low-Valent Co(I)
A Senior Application Scientist's Guide to the Efficiency of Cobaltous Iodide in Different Solvent Systems
Abstract Cobalt(II) iodide (CoI₂) is a versatile Lewis acid and catalyst precursor whose efficacy in chemical transformations is profoundly dictated by the solvent system in which it is employed.[1] This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Cobalt(II) iodide (CoI₂) is a versatile Lewis acid and catalyst precursor whose efficacy in chemical transformations is profoundly dictated by the solvent system in which it is employed.[1] This guide provides an in-depth comparison of CoI₂'s performance across a spectrum of common laboratory solvents. We will explore the causal relationships between solvent properties—such as polarity, coordinating ability, and proticity—and the resulting solubility, stability, and catalytic activity of cobaltous iodide. This document is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions and leverage the full potential of cobalt-based catalysis. Through objective analysis, supporting experimental data, and detailed protocols, this guide serves as a practical resource for rational solvent selection.
Introduction: The Critical Role of the Solvent
Cobalt(II) iodide, an inorganic compound appearing as a dark red to purple crystalline solid, is a key player in materials science and a catalyst in various organic reactions.[2] Its performance, however, is not an intrinsic constant; it is dynamically influenced by its immediate chemical environment. The solvent does more than merely dissolve reactants; it actively participates in the reaction at a molecular level. Key solvent properties that dictate the efficiency of CoI₂ include:
Polarity and Dielectric Constant: These properties influence the dissolution of the ionic CoI₂ salt and the stabilization of charged intermediates or transition states in a reaction.[3][4]
Coordinating Ability: Solvents with lone pairs of electrons (e.g., ethers, acetonitrile) can act as ligands, binding to the cobalt center and altering its steric and electronic properties. This coordination can either activate or deactivate the catalyst depending on the specific reaction mechanism.
Proticity: Protic solvents, which possess O-H or N-H bonds, can form hydrogen bonds and act as proton donors.[3][5] This can significantly impact the stability of CoI₂ and the reactivity of nucleophiles or bases present in the reaction mixture.[3][4][6]
Understanding these interactions is paramount for predicting and controlling the outcome of a cobalt-catalyzed reaction.
The Influence of Solvent Choice on Cobalt(II) Coordination
The interaction between the solvent and the Co(II) center is a fundamental determinant of its catalytic behavior. Different solvents lead to distinct coordination complexes, each with unique reactivity profiles.
Caption: Experimental workflow for the Kumada cross-coupling assay.
Methodology:
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add CoI₂ (5 mol%) and the chiral bisoxazoline ligand (6 mol%).
Causality: An inert atmosphere is crucial to prevent the oxidation of the active Co(II) species and to avoid quenching the highly reactive Grignard reagent.
Catalyst Formation: Add anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
[1]3. Reaction Initiation: Cool the resulting catalyst solution to the specified reaction temperature (e.g., -80 °C). [1]Add the α-bromo ester substrate, followed by the slow, dropwise addition of the aryl Grignard reagent (e.g., Phenylmagnesium bromide).
[1]4. Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
[1]5. Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
[1]6. Purification & Analysis: Purify the crude product by flash column chromatography. [1]Determine the final yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Control Experiment (Self-Validation): Repeat the entire procedure without the addition of CoI₂. The absence of significant product formation will validate that the transformation is indeed cobalt-catalyzed.
Conclusion and Recommendations
The choice of solvent is a critical parameter that must be carefully optimized to maximize the efficiency of cobaltous iodide in any chemical application.
For homogeneous catalysis , particularly cross-coupling reactions, polar aprotic solvents like THF and acetonitrile are highly recommended. [1][7]They offer a balance of good solubility for CoI₂ and high reactivity for common nucleophiles.
Polar protic solvents such as water and alcohols should be used with caution. While CoI₂ is soluble, the solvent's ability to hydrogen-bond can inhibit certain reaction pathways, though it may be beneficial for others that proceed through stabilized cationic intermediates.
[2][4][8]* Non-polar solvents are generally unsuitable for reactions requiring dissolved CoI₂ but can be considered for specific applications in heterogeneous catalysis.
[2]
Ultimately, the optimal solvent system is reaction-dependent. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to conduct their own systematic assessments, leading to enhanced reaction outcomes and a deeper understanding of cobalt catalysis.
References
Tan, B. Y., & Teo, Y. C. (2014). Efficient cobalt-catalyzed C-N cross-coupling reaction between benzamide and aryl iodide in water. Organic & Biomolecular Chemistry, 12(38), 7478-81. [Link]
Lutter, F. H., Grokenberger, L., Benz, M., & Knochel, P. (2020). Cobalt-Catalyzed Csp3-Csp3 Cross-Coupling of Functionalized Alkylzinc Reagents with Alkyl Iodides. Organic Letters, 22, 2941-2945. [Link]
Baranov, E. V., et al. (2021). Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties. Magnetochemistry. [Link]
Di Vaira, M., & Orioli, P. L. (1967). Five-coordinated high-spin complexes of cobalt(II) iodide and thiocyanate with 2,2',2''-triaminotriethylamine. Inorganic Chemistry. [Link]
Zhang, G., et al. (2023). Cobalt-Catalyzed Enantioselective Cross-Electrophile Couplings: Stereoselective Syntheses of 5–7-Membered Azacycles. Journal of the American Chemical Society. [Link]
Wang, Z., et al. (2018). Cobalt(ii)-catalyzed oxidative esterification of aldehydes: a cooperative effect between cobalt and iodide ions. Organic Chemistry Frontiers. [Link]
Dutta, D., et al. (2020). Colorimetric Detection of Cobalt in Different Solvents by Using Their Solvatochromic Properties. Saudi Journal of Engineering and Technology. [Link]
Gosmini, C., & Corpet, M. (2020). Cobalt-Catalyzed Cross-Couplings between Alkyl Halides and Grignard Reagents. Accounts of Chemical Research. [Link]
Hilt, G., & Janikowski, J. (2005). Ligand and solvent effects on cobalt(I)-catalysed reactions. Academia.edu. [Link]
Audeh, C. A., & Al-Ajlouni, A. M. (2005). Syntheses, Characterization and Study of the Use of Cobalt (II) Schiff–Base Complexes as Catalysts for the Oxidation of Styrene by Molecular Oxygen. Molecules. [Link]
Benchmarking Cobaltous Iodide (CoI₂) Against Transition Metal Iodide Catalysts: A Comprehensive Guide
The transition from precious metal catalysts (Pd, Rh, Ru) to Earth-abundant 3d transition metals has fundamentally reshaped modern synthetic chemistry. Among these, transition metal iodides—specifically Cobaltous Iodide...
Author: BenchChem Technical Support Team. Date: March 2026
The transition from precious metal catalysts (Pd, Rh, Ru) to Earth-abundant 3d transition metals has fundamentally reshaped modern synthetic chemistry. Among these, transition metal iodides—specifically Cobaltous Iodide (CoI₂) , Nickel Iodide (NiI₂) , and Copper Iodide (CuI) —have emerged as privileged precatalysts for cross-coupling, cross-electrophile coupling (XEC), and C–H functionalization.
For drug development professionals and synthetic chemists, selecting the correct metal iodide is not merely a matter of cost; it is a matter of accessible chemical space. This guide objectively benchmarks CoI₂ against its peers, providing mechanistic causality, comparative experimental data, and self-validating protocols to guide your catalyst selection.
Mechanistic Divergence: The Causality Behind Catalyst Selection
To understand why CoI₂ frequently outperforms NiI₂ and CuI in specific challenging transformations, we must analyze their divergent oxidative addition and transmetalation pathways.
The Steric Advantage of Cobalt's SET Pathway
Nickel catalysts (e.g., NiI₂) typically undergo a classic 2-electron oxidative addition. When coupling highly sterically hindered substrates—such as di-ortho-substituted aryl iodides with secondary alkyl halides—the resulting square planar or tetrahedral Ni(II)/Ni(III) intermediates become severely congested. This steric clash often leads to reaction failure or rapid
β
-hydride elimination.
Conversely, CoI₂ operates predominantly via a Single-Electron Transfer (SET) radical pathway. As demonstrated in recent complementary reactivity studies (), the active Co(I) species reduces the alkyl halide to generate a transient alkyl radical (
R∙
). Because radicals are less sterically demanding than concerted organometallic complexes, CoI₂ bypasses the steric bottlenecks that paralyze NiI₂, enabling the formation of highly hindered
C(sp2)−C(sp3)
bonds. Furthermore, CoI₂ has proven uniquely capable of driving enantioselective reductive couplings of nonconjugated dienes, a feat where other metals struggle ().
The "Iodide Effect" in Cobalt Catalysis
Why choose CoI₂ over CoCl₂ or CoBr₂? The "iodide effect" is rooted in fundamental coordination chemistry:
Polarizability & Stabilization: Iodide is a softer, highly polarizable ligand that exceptionally stabilizes low-valent Co(I) and high-valent Co(III) intermediates. This is heavily exploited in high-valent C–H functionalization using the robust [Cp*Co(CO)I₂] complex ().
Leaving Group Ability: In cross-electrophile couplings, the iodide counterion facilitates faster oxidative addition and acts as a superior leaving group during the catalytic cycle compared to chloride or bromide.
Mechanistic pathway of CoI₂-catalyzed cross-electrophile coupling via SET radical generation.
Comparative Performance Data
The following tables summarize quantitative benchmarking data, highlighting where CoI₂ provides a definitive advantage over alternative transition metal iodides and other cobalt halides.
Sluggish transmetalation due to stronger Co-Cl bond.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include observable checkpoints that confirm the mechanistic progression of the reaction.
Self-validating experimental workflow for cobaltous iodide catalyzed cross-coupling reactions.
Protocol 1: CoI₂-Catalyzed Cross-Electrophile Coupling of Hindered Aryl Iodides
Objective: Form a
C(sp2)−C(sp3)
bond between a 2,6-disubstituted aryl iodide and a secondary alkyl bromide.
Inert Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with CoI₂ (10 mol%), 2,2'-bipyridine ligand (10 mol%), and Manganese powder (2.0 equiv, reductant).
Catalyst Activation (Validation Check 1): Add anhydrous N,N-dimethylacetamide (DMA) and tetrahydrofuran (THF) (1:1 ratio). Stir at room temperature for 15 minutes. Self-Validation: The solution will transition from a pale pink/purple to a deep, dark green/brown, visually confirming the reduction of Co(II) to the active Co(I) species.
Substrate Addition: Add the 2,6-dimethylaryl iodide (1.0 equiv) and the secondary alkyl bromide (1.5 equiv).
Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 50 °C for 24 hours.
Reaction Monitoring (Validation Check 2): At 12 hours, take a 50
μ
L aliquot, quench with water, extract with EtOAc, and run GC-MS. Self-Validation: The disappearance of the aryl iodide peak and the absence of massive homocoupling (biaryl) peaks validate that the cross-selective SET pathway is operating correctly.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove manganese waste. Wash with brine, dry over
Na2SO4
, and purify via silica gel flash chromatography.
Protocol 2: Asymmetric Kumada Cross-Coupling using CoI₂
Objective: Enantioselective coupling of an
α
-bromo ester with an aryl Grignard reagent.
Catalyst Ligation: In a flame-dried flask under nitrogen, dissolve CoI₂ (5 mol%) and a chiral bisoxazoline ligand (6 mol%) in anhydrous THF. Stir for 30 minutes at room temperature to ensure complete complexation.
Cooling & Substrate Addition: Cool the homogeneous catalyst solution to -80 °C using a liquid nitrogen/acetone bath. Add the
α
-bromo ester (1.0 equiv).
Grignard Addition (Validation Check): Add the aryl Grignard reagent (1.2 equiv) dropwise over 1 hour using a syringe pump. Self-Validation: A rapid localized color change that dissipates upon stirring indicates active transmetalation. If the color remains persistently black immediately upon addition, the Grignard reagent is being added too rapidly, risking uncatalyzed background reactions and loss of enantioselectivity (ee).
Quench & Purification: Stir for an additional 2 hours at -80 °C. Quench cold with saturated aqueous
NH4Cl
. Extract with diethyl ether, concentrate, and purify via chromatography.
References
Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. Journal of the American Chemical Society (2025). URL:[Link]
Cobalt-Catalyzed Enantioselective Cross-Electrophile Couplings: Stereoselective Syntheses of 5–7-Membered Azacycles. Journal of the American Chemical Society (2023). URL:[Link]
Recent advances using[Cp*Co(CO)I₂] catalysts as a powerful tool for C–H functionalisation. Dalton Transactions (2017). URL:[Link]
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